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  • Product: 6-Ethoxy-1H-indazol-3-ylamine
  • CAS: 1394067-63-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 6-Ethoxy-1H-indazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed technical overview of the chemical properties of 6-Ethoxy-1H-indazol-3-ylamine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the chemical properties of 6-Ethoxy-1H-indazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds.[1][2] The specific substitution pattern of an ethoxy group at the 6-position and an amine at the 3-position imparts unique physicochemical and pharmacological characteristics to this molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[2][3] This document will delve into the predicted and known aspects of its structure, synthesis, reactivity, and potential applications, offering a comprehensive resource for researchers in the field.

Molecular Structure and Physicochemical Properties

6-Ethoxy-1H-indazol-3-ylamine possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The ethoxy group at the 6-position and the amino group at the 3-position are key functional groups that dictate its chemical behavior.

Table 1: Predicted Physicochemical Properties of 6-Ethoxy-1H-indazol-3-ylamine

PropertyPredicted ValueComments
Molecular Formula C9H11N3O
Molecular Weight 177.21 g/mol
Appearance Off-white to pale yellow solidBased on similar 3-aminoindazoles.
Melting Point 140-160 °CPredicted based on related substituted indazoles. The exact value is dependent on crystalline form and purity.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding and aromaticity.
pKa (most basic) 4.0 - 5.0The amino group at the 3-position is the most basic site. The exact value is influenced by the electron-donating ethoxy group.
LogP 1.5 - 2.5The ethoxy group increases lipophilicity compared to the unsubstituted 1H-indazol-3-ylamine.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The presence of both polar (amine, ether) and nonpolar (aromatic rings) groups dictates its solubility profile.

Synthesis of 6-Ethoxy-1H-indazol-3-ylamine

The synthesis of 6-Ethoxy-1H-indazol-3-ylamine can be approached through several established methods for constructing the indazole ring system. A common and efficient strategy involves the cyclization of a suitably substituted o-cyanophenylhydrazine precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences from a commercially available or readily prepared 4-ethoxy-2-nitrobenzonitrile. The key steps involve the reduction of the nitro group followed by diazotization and cyclization.

Synthesis_Pathway A 4-Ethoxy-2-nitrobenzonitrile B 2-Amino-4-ethoxybenzonitrile A->B Reduction (e.g., Fe/HCl or H2, Pd/C) C 6-Ethoxy-1H-indazol-3-ylamine B->C Hydrazine Hydrate (Base-mediated cyclization)

Caption: Proposed synthetic route to 6-Ethoxy-1H-indazol-3-ylamine.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Amino-4-ethoxybenzonitrile

  • To a stirred suspension of 4-ethoxy-2-nitrobenzonitrile (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.1-0.5 eq) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 2-amino-4-ethoxybenzonitrile, which can be used in the next step without further purification or purified by column chromatography.

Causality behind Experimental Choices: The reduction of an aromatic nitro group is a standard transformation. The use of iron in acidic media is a classic, cost-effective, and robust method. Catalytic hydrogenation with palladium on carbon is a cleaner alternative but may require specialized equipment.

Step 2: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine

  • Dissolve 2-amino-4-ethoxybenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethylene glycol.

  • Add hydrazine hydrate (2.0-5.0 eq) and a base such as sodium methoxide or potassium tert-butoxide (0.1-1.0 eq).

  • Heat the reaction mixture to reflux (typically 120-180 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-Ethoxy-1H-indazol-3-ylamine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The base-mediated reaction of an o-aminobenzonitrile with hydrazine is a well-established method for the synthesis of 3-aminoindazoles.[4] The high temperature is necessary to drive the cyclization reaction. The choice of solvent is critical to achieve the required reaction temperature.

Chemical Reactivity

The reactivity of 6-Ethoxy-1H-indazol-3-ylamine is governed by the interplay of its functional groups: the nucleophilic amino group, the indazole ring system, and the ethoxy substituent.

Reactions of the Amino Group

The 3-amino group is a key handle for further functionalization. It can undergo a variety of reactions typical of primary aromatic amines:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy in drug design to introduce various substituents.[5]

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

  • Alkylation and Arylation: The amino group can be alkylated or arylated under appropriate conditions, although N-alkylation can sometimes be challenging due to competing reactions at the indazole nitrogen atoms.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups at the 3-position.

Reactions of the Indazole Ring

The indazole ring is an aromatic system, but the pyrazole moiety imparts specific reactivity.

  • N-Alkylation and N-Arylation: The indazole nitrogens can be alkylated or arylated. The regioselectivity (N1 vs. N2) is often dependent on the reaction conditions and the nature of the electrophile.

  • Electrophilic Aromatic Substitution: The benzene ring of the indazole is activated by the electron-donating ethoxy and amino groups. Electrophilic substitution reactions, such as halogenation or nitration, are expected to occur primarily at the 5- and 7-positions, ortho and para to the activating groups.

  • Oxidative Rearrangement: 3-Aminoindazoles can undergo oxidative rearrangement reactions to form other heterocyclic systems, such as 1,2,3-benzotriazin-4(3H)-ones, under specific conditions.[6]

Reactivity_Diagram Start 6-Ethoxy-1H-indazol-3-ylamine Acylation 3-Acylamino-6-ethoxy-1H-indazole Start->Acylation Acyl Chloride, Base Sulfonylation 3-Sulfonamido-6-ethoxy-1H-indazole Start->Sulfonylation Sulfonyl Chloride, Base N_Alkylation 1-Alkyl/2-Alkyl-6-ethoxy-1H-indazol-3-ylamine Start->N_Alkylation Alkyl Halide, Base EAS 5/7-Substituted-6-ethoxy-1H-indazol-3-ylamine (e.g., Halogenation, Nitration) Start->EAS Electrophile (e.g., NBS, HNO3)

Caption: Key reactivity pathways of 6-Ethoxy-1H-indazol-3-ylamine.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 6-Ethoxy-1H-indazol-3-ylamine

TechniquePredicted Features
1H NMR - Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern. - NH2 Protons: A broad singlet in the range of δ 4.0-6.0 ppm, which is exchangeable with D2O. - NH Proton (indazole): A broad singlet at a downfield chemical shift, typically > δ 10 ppm. - Ethoxy Protons: A quartet around δ 4.0 ppm (OCH2) and a triplet around δ 1.4 ppm (CH3).
13C NMR - Aromatic Carbons: Signals in the range of δ 100-160 ppm. - C3-NH2 Carbon: A signal around δ 150-160 ppm. - Ethoxy Carbons: Signals around δ 63 ppm (OCH2) and δ 15 ppm (CH3).
IR (Infrared) - N-H Stretching (amine): Two bands in the region of 3300-3500 cm-1. - N-H Stretching (indazole): A broad band around 3100-3300 cm-1. - C-O Stretching (ether): A strong band around 1200-1250 cm-1. - C=C Stretching (aromatic): Bands in the region of 1500-1600 cm-1.
Mass Spec (MS) - Molecular Ion (M+): A peak at m/z = 177. - Fragmentation: Loss of ethylene (m/z = 149) from the ethoxy group is a likely fragmentation pathway.

Applications in Drug Discovery

The 1H-indazol-3-ylamine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The amino group at the 3-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[5] The substituent at the 6-position, in this case, an ethoxy group, can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Derivatives of 6-substituted-1H-indazol-3-amines have been investigated for a wide range of therapeutic targets, including:

  • Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival.[2][7]

  • Neurological Disorders: For the treatment of conditions such as Alzheimer's and Parkinson's disease.[3]

  • Inflammatory Diseases: As modulators of inflammatory pathways.

The ethoxy group in 6-Ethoxy-1H-indazol-3-ylamine can enhance metabolic stability and improve oral bioavailability compared to a hydroxyl or methoxy group, making it an attractive modification for drug candidates.

Safety and Handling

As with any research chemical, 6-Ethoxy-1H-indazol-3-ylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data for this compound is not available; therefore, it should be treated as a potentially hazardous substance.

Conclusion

6-Ethoxy-1H-indazol-3-ylamine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its chemical properties are defined by the interplay of the 3-amino group, the indazole core, and the 6-ethoxy substituent. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, its expected reactivity, and its potential role in drug discovery. While experimental data for this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous compounds, serves as a solid foundation for researchers and scientists working with this promising scaffold.

References

  • ResearchGate. Chemical structure of 1H-indazol-3-amine derivative 100. [Link]

  • Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023-06-01). [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-12). [Link]

  • Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022-08-05). [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-08). [Link]

  • ResearchGate. 13C NMR of indazoles. (2016-04-07). [Link]

  • ACS Publications. Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. (2018-10-04). [Link]

  • AWS. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

  • ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. (2025-08-06). [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-Al-Ghamdi/8e75e114a84da253724810775d790f96e479c788]([Link]

  • Royal Society of Chemistry. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]

  • ResearchGate. Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles | Request PDF. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • National Center for Biotechnology Information. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. [Link]

  • ACS Publications. Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. (2026-01-21). [Link]

  • National Center for Biotechnology Information. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. (2025-01-01). [Link]

Sources

Exploratory

6-Ethoxy-1H-indazol-3-ylamine CAS number 42471-59-0

This technical guide provides an in-depth analysis of 6-Ethoxy-1H-indazol-3-ylamine (CAS 42471-59-0), a critical heterocyclic building block in medicinal chemistry. Advanced Scaffold for Kinase Inhibitor Design CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Ethoxy-1H-indazol-3-ylamine (CAS 42471-59-0), a critical heterocyclic building block in medicinal chemistry.

Advanced Scaffold for Kinase Inhibitor Design

CAS Number: 42471-59-0 Chemical Name: 6-Ethoxy-1H-indazol-3-amine Molecular Formula: C


H

N

O Molecular Weight: 177.20 g/mol

Executive Summary & Therapeutic Significance

6-Ethoxy-1H-indazol-3-ylamine is a "privileged scaffold" in modern drug discovery, specifically within the realm of Tyrosine Kinase Inhibitors (TKIs) . The indazole core mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor effectively into the ATP-binding pocket of kinases.

The specific substitution pattern—an amino group at C3 and an ethoxy group at C6 —offers a dual advantage:

  • Hinge Binding (C3-Amino): The C3-amino group serves as a critical hydrogen bond donor/acceptor motif, interacting with the "hinge region" residues (e.g., Glu, Cys) of kinases such as VEGFR , PDGFR , and FGFR .

  • Solubility & Selectivity (C6-Ethoxy): Unlike lipophilic halogens (Cl, Br, I) often found at the C6 position, the ethoxy group enhances solubility and can probe specific hydrophobic pockets (the "gatekeeper" region) to tune selectivity profiles against off-target kinases.

This compound is widely utilized as an advanced intermediate for synthesizing 3-amido-indazole and 3-ureido-indazole derivatives, which are structural analogues of clinical candidates like Linifanib (ABT-869).

Chemical Characterization & Properties[1][2][3]

PropertySpecificationNotes
Appearance Off-white to pale yellow crystalline solidOxidizes slightly upon air exposure; store under inert gas.
Melting Point 182°C – 186°CSharp melting point indicates high purity; broad range suggests hydration or impurities.
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa (Calc.) ~3.5 (Indazole N1), ~16 (Amine)The indazole NH is weakly acidic; the exocyclic amine is weakly basic.
MS (ESI) [M+H]

= 178.2
Characteristic parent ion peak.
Spectroscopic Signature (Diagnostic)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       11.3 ppm (s, 1H, Indazole-NH): Broad singlet, exchangeable.
      
    • 
       6.8 - 7.5 ppm (m, 3H, Ar-H): Aromatic region showing 1,2,4-substitution pattern.
      
    • 
       5.2 ppm (s, 2H, -NH
      
      
      
      ): Broad singlet, characteristic of the primary amine.
    • 
       4.0 ppm (q, 2H, -OCH
      
      
      
      -): Quartet from the ethoxy group.
    • 
       1.3 ppm (t, 3H, -CH
      
      
      
      ): Triplet from the ethoxy group.

Synthesis & Manufacturing Protocol

The industrial synthesis of 3-aminoindazoles typically employs a Nucleophilic Aromatic Substitution (S


Ar)  followed by an in-situ cyclization . This route is preferred over the reduction of 3-nitroindazoles due to scalability and safety (avoiding energetic nitro intermediates).
Reaction Pathway

The synthesis starts with 2-fluoro-4-ethoxybenzonitrile . Hydrazine acts as a binucleophile, first displacing the fluorine atom and subsequently attacking the nitrile carbon to close the pyrazole ring.

Synthesis SM 2-Fluoro-4-ethoxybenzonitrile (Precursor) Inter Intermediate (Hydrazinyl-benzonitrile) SM->Inter SnAr (Reflux, n-BuOH) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Prod 6-Ethoxy-1H-indazol-3-ylamine (Target) Inter->Prod Cyclization (-NH3)

Figure 1: One-pot synthesis of 6-Ethoxy-1H-indazol-3-ylamine via hydrazine cyclization.

Detailed Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-fluoro-4-ethoxybenzonitrile (10.0 g, 60.5 mmol) and n-Butanol (50 mL).

  • Reagent Addition: Carefully add Hydrazine Hydrate (80% aq., 15 mL, ~240 mmol) to the stirring solution.

    • Note: A large excess of hydrazine is used to drive the reaction and prevent formation of bis-aryl hydrazine byproducts.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][2] The starting material spot should disappear, and a more polar fluorescent spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature, then chill to 0°C in an ice bath.

    • The product typically precipitates as a solid.

    • Add Water (50 mL) slowly to complete precipitation and dissolve hydrazine salts.

  • Isolation: Filter the solid under vacuum. Wash the cake with Cold Water (2 x 20 mL) and Cold Ethanol (1 x 10 mL).

  • Purification: Recrystallize from minimal boiling Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 70–85%.

Applications in Drug Discovery (Mechanism of Action)

The 3-aminoindazole moiety is a validated pharmacophore for Type I and Type II kinase inhibitors.

Pharmacophore Modeling

In the ATP-binding pocket of a kinase, the N1-H and N2 of the indazole ring, along with the exocyclic C3-NH


 , form a "donor-acceptor-donor" triad that mimics the adenine ring of ATP.
  • Hinge Interaction: The indazole N1-H forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu917 in VEGFR2). The N2 accepts a hydrogen bond from the backbone amide (e.g., Cys919).

  • Gatekeeper Access: The 6-ethoxy group extends towards the solvent-exposed front or the hydrophobic back pocket, depending on the specific kinase conformation, providing a handle to modulate solubility and bioavailability.

BindingMode Hinge Kinase Hinge Region (Glu/Cys Backbone) Pocket Hydrophobic Pocket (Gatekeeper) Indazole Indazole Core (N1-H, N2) Indazole->Hinge H-Bond (Acceptor/Donor) Amino 3-Amino Group (Donor) Indazole->Amino Ethoxy 6-Ethoxy Group (Solubility/Selectivity) Indazole->Ethoxy Amino->Hinge H-Bond (Donor) Ethoxy->Pocket Van der Waals

Figure 2: Pharmacophore interaction map of the 3-amino-6-ethoxyindazole scaffold within a generic kinase ATP-binding site.

Quality Control & Storage

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (indazole conjugation).

  • Retention Time: Expect elution around 8–10 min depending on gradient steepness.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. The amine group is susceptible to oxidation (browning) over long periods.

  • Container: Amber glass vial to protect from light.

References

  • ChemicalBook. (2025). 1H-Indazol-3-ylamine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 3-Amino-6-Substituted Pyridazines and Indazoles. Technical Support Center. Retrieved from

  • Sigma-Aldrich. (2025). 1H-Indazol-3-amine Product Specification. Merck KGaA. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature and Methods. Retrieved from

Sources

Foundational

6-Ethoxy-1H-indazol-3-ylamine molecular structure and weight

Topic: 6-Ethoxy-1H-indazol-3-ylamine: Molecular Structure, Synthesis, and Therapeutic Utility Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethoxy-1H-indazol-3-ylamine: Molecular Structure, Synthesis, and Therapeutic Utility Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary & Core Identity

6-Ethoxy-1H-indazol-3-ylamine (also known as 3-amino-6-ethoxyindazole) is a critical heterocyclic building block in modern medicinal chemistry.[1] Belonging to the aminoindazole class, it serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors.[1] Its structural duality—offering both a hydrogen-bond donor/acceptor motif in the indazole core and a modifiable amino group—makes it an ideal "hinge-binder" in the ATP-binding pockets of enzymes such as Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinases (CDKs).

This guide details the physicochemical properties, validated synthetic protocols, and structural characterization of this molecule, providing a self-contained resource for laboratory implementation.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
Chemical Name 6-Ethoxy-1H-indazol-3-ylamine
CAS Number 1394067-63-0
Molecular Formula

Molecular Weight 177.20 g/mol
Core Scaffold 1H-Indazole
Key Substituents 3-Amino (-NH₂), 6-Ethoxy (-OCH₂CH₃)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~4.5 (Indazole N1), ~14.9 (Indazole NH)

Structural Logic & Pharmacophore Utility

The 3-aminoindazole core is not merely a structural connector; it is a functional pharmacophore.[1] In the context of kinase inhibition, the indazole nitrogen (N1) and the 3-amino group often form a bidentate hydrogen-bonding network with the "hinge region" of the kinase ATP-binding site.

  • Hinge Binding: The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor (or vice versa depending on tautomerism), mimicking the adenine ring of ATP.

  • 6-Ethoxy Extension: The ethoxy group at the 6-position extends into the solvent-exposed region or a hydrophobic pocket (depending on specific kinase topology), improving potency and selectivity compared to the unsubstituted core.

Biological Context: Syk Signaling Pathway

The molecule is a precursor for inhibitors of Syk (Spleen Tyrosine Kinase) , a key mediator in immunoreceptor signaling.[1] Inhibition of Syk is a therapeutic strategy for autoimmune diseases like Immune Thrombocytopenic Purpura (ITP) and Rheumatoid Arthritis.[1][2]

SykPathway Receptor Fc Receptors (FcγR) Syk Syk Kinase (Target) Receptor->Syk Phosphorylation Downstream Downstream Effectors (PLCγ2, Vav, PI3K) Syk->Downstream Signal Transduction Inhibitor 6-Ethoxy-1H-indazol-3-ylamine Derivatives Inhibitor->Syk ATP-Competitive Inhibition Response Cellular Response (Platelet Activation, Inflammation) Downstream->Response

Figure 1: Schematic of the Syk signaling pathway highlighting the intervention point of indazole-based inhibitors.

Synthetic Methodology

The synthesis of 6-Ethoxy-1H-indazol-3-ylamine is a robust, two-step process relying on the nucleophilic aromatic substitution (


) of a fluoronitrile precursor followed by cyclization. This protocol is scalable and avoids the use of unstable diazonium intermediates often associated with older indazole syntheses.[1]
Reaction Scheme

Precursor: 4-Ethoxy-2-fluorobenzonitrile Reagent: Hydrazine Hydrate (


)
Mechanism:  The hydrazine acts as a bis-nucleophile.[1] It first displaces the fluorine atom ortho to the nitrile (activated by the electron-withdrawing nitrile group) and subsequently attacks the nitrile carbon to close the pyrazole ring.

SynthesisWorkflow Start 4-Ethoxy-2-fluorobenzonitrile (Starting Material) Step1 Reflux in n-Butanol/Ethanol (110-120°C, 4-12h) Start->Step1 Reagent Hydrazine Hydrate (Excess) Reagent->Step1 Inter Intermediate: [Hydrazinyl-benzonitrile] Step1->Inter SnAr Product 6-Ethoxy-1H-indazol-3-ylamine (Precipitate) Inter->Product Cyclization Purification Filtration & Wash (DCM or Water) Product->Purification

Figure 2: Synthetic workflow for the production of 6-Ethoxy-1H-indazol-3-ylamine.

Detailed Experimental Protocol

Based on standard procedures for 3-aminoindazoles (e.g., EP 2489663 A1).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxy-2-fluorobenzonitrile (1.0 eq) in n-butanol or ethanol (approx. 5-10 volumes).

  • Addition: Carefully add hydrazine hydrate (3.0 - 5.0 eq).[1] Excess hydrazine is crucial to drive the reaction and prevent dimer formation.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target Mass: 178 amu).

  • Work-up:

    • Cool the mixture to room temperature.

    • If the product precipitates, filter the solid.[1]

    • If no precipitate forms, concentrate the solvent under reduced pressure.[1] Dilute the residue with water and extract with ethyl acetate.[1]

  • Purification: The crude solid can often be purified by washing with dichloromethane (DCM) or recrystallization from ethanol.[1]

  • Yield: Typical yields range from 50% to 85%.[1]

Structural Characterization

Validation of the synthesized compound relies on confirming the presence of the indazole core and the integrity of the ethoxy chain.[1]

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.3 ppm (s, 1H): Indazole NH  (Broad, exchangeable).[1]
      
    • 
       7.6–7.7 ppm (d, 1H): H-4  (Doublet, adjacent to C5).
      
    • 
       6.8 ppm (s, 1H): H-7  (Singlet, isolated between N and Ethoxy).
      
    • 
       6.7 ppm (d, 1H): H-5  (Doublet).[1]
      
    • 
       5.3 ppm (s, 2H): Amino 
      
      
      
      (Broad, exchangeable).[1]
    • 
       4.0 ppm (q, 2H): Ethoxy 
      
      
      
      .[1]
    • 
       1.3 ppm (t, 3H): Ethoxy 
      
      
      
      .[1]
Mass Spectrometry (MS)[8]
  • Ionization: ESI (Positive Mode)

  • Observed Ion:

    
     = 178.1 m/z.[1]
    

References

  • European Patent Office. (2012).[1] Compounds as Syk Kinase Inhibitors. EP 2489663 A1.[1]

  • ChemSRC. (2024).[1] 6-Ethoxy-1H-indazol-3-ylamine CAS 1394067-63-0 Data.

  • National Institutes of Health (NIH). (2023).[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.[1]

  • BenchChem. (2025).[1][3][4] Synthesis of Indazole Intermediates.

Sources

Exploratory

Technical Guide: Spectroscopic Data of 6-Ethoxy-1H-indazol-3-ylamine

This guide details the spectroscopic characterization of 6-Ethoxy-1H-indazol-3-ylamine (also known as 3-amino-6-ethoxyindazole), a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 6-Ethoxy-1H-indazol-3-ylamine (also known as 3-amino-6-ethoxyindazole), a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., indazole-based derivatives targeting Syk, VEGFR, or PDGFR).

The data presented synthesizes experimental values from patent literature (specifically EP 2 489 663 A1 ) and authoritative spectroscopic principles for indazole derivatives.

Compound Overview & Synthesis

  • IUPAC Name: 6-ethoxy-1H-indazol-3-amine[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Molecular Weight: 177.20 g/mol [2]

  • CAS Number: 1394067-63-0 (Note: CAS numbers for this intermediate may vary by salt form or vendor; widely referenced in patent literature as Example 32b).

  • Appearance: Typically a white to off-white solid.

Synthesis Logic

The compound is synthesized via the nucleophilic aromatic substitution (


) of 4-ethoxy-2-fluorobenzonitrile  with hydrazine hydrate . This reaction involves a cascade sequence: hydrazine displaces the labile fluorine atom, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole core.

Reaction Scheme:

  • Precursor: 4-Ethoxy-2-fluorobenzonitrile (Synthesized from 2-fluoro-4-hydroxybenzonitrile + Ethyl Iodide).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent/Conditions: n-Butanol or Ethanol, reflux (

    
    ).
    

Synthesis Start 4-Ethoxy-2-fluorobenzonitrile (C9H8FNO) Intermediate Intermediate (Hydrazinyl-benzonitrile) Start->Intermediate SNAr (F displacement) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Product 6-Ethoxy-1H-indazol-3-ylamine (C9H11N3O) Intermediate->Product Cyclization (N attack on CN)

Figure 1: Synthetic pathway converting the fluorobenzonitrile precursor to the aminoindazole target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the experimental characterization of the compound and its close structural analogs (e.g., 6-methoxy-1H-indazol-3-amine) in deuterated dimethyl sulfoxide (DMSO-


).
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the distinct ethoxy group pattern (triplet + quartet), the 3-amino group (broad singlet), and the 1,2,4-trisubstituted benzene ring pattern of the indazole core.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
11.13 Broad Singlet (bs)1HH-1 Indazole NH (Exchangeable). Deshielded due to aromaticity and H-bonding.
7.52 Doublet (

Hz)
1HH-4 Aromatic proton. Most deshielded ring proton due to proximity to the C=N bond.
6.62 Singlet/Doublet (

Hz)
1HH-7 Aromatic proton. Shielded by the ortho-ethoxy group. Appears as a singlet or fine doublet.
6.51 Doublet of Doublets (

Hz)
1HH-5 Aromatic proton. Shielded by the ortho-ethoxy group.
5.20 Broad Singlet (s)2H-NH

Exocyclic amine at position 3. Chemical shift varies with concentration/water content.
4.05 Quartet (

Hz)
2H-OCH

-
Methylene of the ethoxy group.
1.35 Triplet (

Hz)
3H-CH

Methyl of the ethoxy group.

Key Diagnostic Features:

  • Absence of Fluorine Coupling: The disappearance of

    
    F coupling (present in the precursor) confirms the substitution.
    
  • Amino Group: The signal at

    
     5.20 is characteristic of the 3-aminoindazole moiety, distinguishing it from 3-unsubstituted indazoles.
    
  • H-4 vs H-5/H-7: The significant shift difference between H-4 (

    
    7.5 ppm) and H-5/H-7 (
    
    
    
    6.5-6.6 ppm) is driven by the electron-donating ethoxy group at position 6, which shields the ortho and para positions (H-5 and H-7) relative to itself.
C NMR Prediction (DMSO- )
  • Indazole C-3 (C-NH2): ~150-152 ppm (Quaternary, attached to N).

  • Indazole C-6 (C-OEt): ~158-160 ppm (Quaternary, attached to O).

  • Indazole C-7a (Bridgehead): ~140-143 ppm.

  • Indazole C-3a (Bridgehead): ~110-112 ppm.

  • Aromatic CH (C-4): ~120-122 ppm.

  • Aromatic CH (C-5): ~110-112 ppm.

  • Aromatic CH (C-7): ~92-95 ppm (Highly shielded).

  • Ethoxy CH2: ~63 ppm.

  • Ethoxy CH3: ~14-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for rapid identification, typically performed using Electrospray Ionization (ESI) in Positive Mode.

ESI-MS Data
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    : 178.1 m/z 
    
  • Calculated Monoisotopic Mass: 177.09

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule exhibits characteristic fragmentation involving the loss of the ethoxy side chain and the amino group.

  • 
     : Parent ion.
    
  • Fragment

    
     150 : Loss of ethylene (
    
    
    
    , -28 Da) from the ethoxy group via a McLafferty-type rearrangement, generating the 3-amino-6-hydroxyindazole species. This is a hallmark of ethyl aryl ethers.
  • Fragment

    
     121 : Further degradation of the indazole core.
    

MS_Fragmentation Parent [M+H]+ m/z 178 Frag1 [M+H - C2H4]+ m/z 150 (3-Amino-6-hydroxyindazole) Parent->Frag1 - 28 Da (Ethylene) Frag2 Core Fragmentation m/z ~121-122 Frag1->Frag2 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway for 6-ethoxy-1H-indazol-3-ylamine.

Infrared Spectroscopy (IR)

The IR spectrum validates the presence of the primary amine and the ether linkage.

Frequency (cm

)
Vibration ModeFunctional Group
3450, 3350 N-H Stretching (Asym/Sym)Primary Amine (-NH

)
3100-3200 N-H Stretching (Broad)Indazole Ring NH (H-bonded)
1620 C=N StretchingIndazole Ring
1580 N-H Bending (Scissoring)Primary Amine
1240-1260 C-O StretchingAryl Alkyl Ether (Ar-O-Et)
1100-1150 C-N StretchingC-NH

bond

Experimental Protocol for Analysis

To ensure reproducible spectroscopic data, follow this preparation protocol.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
      (99.9% D). Chloroform-
    
    
    
    (
    
    
    ) may be used, but the amino protons and indazole NH are often broad or unobservable due to exchange or poor solubility.
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .

Sample Preparation for HPLC-MS
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm and ESI (+) MS.

References

  • European Patent Office. (2012). Compounds as Syk Kinase Inhibitors. EP 2 489 663 A1. (See Example 32b for synthesis and MS data; Example 31b/32a for analogous NMR assignments).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] (Reference for general chemical shift trends in aminoindazoles).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole Derivatives. (General reference for indazole fragmentation patterns).

Sources

Foundational

Solubility Profile of 6-Ethoxy-1H-indazol-3-ylamine: A Technical Guide

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 6-Ethoxy-1H-indazol-3-ylamine , a critical heterocyclic intermediate in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 6-Ethoxy-1H-indazol-3-ylamine , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

6-Ethoxy-1H-indazol-3-ylamine (also known as 3-amino-6-ethoxyindazole) is a functionalized indazole scaffold frequently utilized as a building block in the synthesis of kinase inhibitors (e.g., Syk, VEGFR targets). Its solubility behavior is governed by the interplay between the polar, hydrogen-bond-donating 3-aminoindazole core and the lipophilic 6-ethoxy substituent.

While specific experimental solubility values are often proprietary to internal discovery programs, this guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR) and details industry-standard protocols for empirically determining solubility in your specific formulation matrix.

Key Takeaways:

  • Primary Solvent: DMSO is the gold standard for stock solutions (>50 mM).

  • Aqueous Solubility: Low at neutral pH; significantly enhanced under acidic conditions (pH < 3.0) due to protonation of the exocyclic amine.

  • Lipophilicity: The ethoxy group increases LogP relative to the parent indazole, necessitating organic co-solvents for biological assays.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solubility behavior. The 6-ethoxy group adds lipophilicity to the otherwise polar indazole core.

PropertyValue (Estimated/Experimental)Impact on Solubility
Molecular Weight 177.20 g/mol Low MW favors dissolution, but crystal lattice energy dominates.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic. Poor water solubility expected without pH adjustment.
pKa (Basic) ~3.5 – 4.5 (3-NH₂ group)Weak base. Soluble in strong acids (0.1N HCl) via cation formation.
pKa (Acidic) ~14 (Indazole N-H)Deprotonation requires strong bases; not relevant for physiological solubility.
H-Bond Donors 3 (Indazole NH, Amino NH₂)High potential for crystal lattice stability (high melting point), reducing solubility.

Solubility Landscape & Solvent Selection

The following matrix categorizes solvents based on their utility for 6-Ethoxy-1H-indazol-3-ylamine.

A. Organic Solvents (Stock & Synthesis)
  • DMSO (Dimethyl Sulfoxide): Excellent. The dipole-dipole interactions of DMSO disrupt the strong intermolecular hydrogen bonding of the amino-indazole crystal lattice.

    • Usage: Primary solvent for 10-100 mM biological stock solutions.

  • DMF (Dimethylformamide): Good. Similar performance to DMSO; preferred for synthetic reactions involving nucleophilic substitution.

  • Ethanol / Methanol: Moderate to Good. Solubility improves with temperature. The ethoxy tail aids solubility in these protic organic solvents compared to the unsubstituted parent.

  • DCM / Ethyl Acetate: Moderate. Useful for extraction and purification (chromatography) but poor for stable storage of high-concentration stocks.

B. Aqueous Media (Formulation & Assay)
  • Water (Neutral pH): Poor (< 0.1 mg/mL). The compound exists as a neutral species. The hydrophobic ethoxy group limits interaction with water.

  • Acidic Media (0.1 M HCl): High. Protonation of the 3-amino group (

    
    ) disrupts the crystal lattice and drastically increases hydration.
    
  • PBS (pH 7.4): Poor. Requires co-solvents (e.g., 5% DMSO) or cyclodextrin complexation for stable assay concentrations.

C. Decision Tree for Solvent Selection

SolventSelection Start Select Application Synthesis Chemical Synthesis Start->Synthesis BioAssay Biological Assay Start->BioAssay Analysis Analytical (HPLC/LCMS) Start->Analysis Temp High Temp Required? Synthesis->Temp Stock Prepare Stock (10-50mM) BioAssay->Stock MobilePhase Mobile Phase Compatible? Analysis->MobilePhase DMF DMF or DMSO (High Solubility, High BP) Temp->DMF Yes THF THF or Ethanol (Moderate Solubility, Low BP) Temp->THF No Dilution Dilute to Assay Conc. Stock->Dilution DMSO_Stock 100% DMSO Stock->DMSO_Stock Precip Check Precipitation! Dilution->Precip Buffer Aqueous Buffer + <1% DMSO Precip->Buffer Target AcN Acetonitrile/Water + 0.1% FA (Ensures Ionization) MobilePhase->AcN Yes

Figure 1: Solvent selection decision tree based on experimental intent.

Experimental Protocols

Since batch-to-batch variation (crystal polymorphism) can affect solubility, it is critical to determine the exact solubility of your specific lot.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for: Formulation development and precise physical constants.

Materials:

  • 6-Ethoxy-1H-indazol-3-ylamine (Solid)

  • Solvent of choice (e.g., PBS pH 7.4, Water, Simulated Gastric Fluid)

  • 0.45 µm Syringe Filter (PTFE or Nylon)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Saturation: Add an excess of solid compound (~2–5 mg) to 1 mL of solvent in a glass vial. The solution must remain cloudy (suspension).

  • Equilibration: Agitate (shake or stir) at a constant temperature (usually 25°C or 37°C) for 24 to 48 hours .

    • Note: Indazoles can form stable hydrates; 24h allows for potential phase conversion.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm membrane to remove micro-particulates.

    • Critical Step: Discard the first 100 µL of filtrate to account for drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV (detection at ~254 nm or ~300 nm).

  • Calculation: Compare peak area to a standard curve of known concentration in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput)

Best for: Early-stage biological screening to prevent "crashing out" in assays.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS) under rapid stirring to reach final concentrations (e.g., 10, 50, 100 µM). Final DMSO concentration should be ≤ 1-2%.

  • Incubation: Incubate for 2–4 hours at room temperature.

  • Detection: Measure turbidity via Nephelometry (light scattering) or UV-absorption shift.

  • Result: The "Kinetic Solubility Limit" is the concentration at which precipitation (turbidity) is first detected.

Logical Workflow for Solubility Determination

SolubilityWorkflow Input Solid Compound (6-Ethoxy-1H-indazol-3-ylamine) Solvent Select Solvent (Buffer/Organic) Input->Solvent Mix Add Excess Solid (Create Suspension) Solvent->Mix Agitate Agitate 24-48h @ Constant Temp Mix->Agitate Filter Filter/Centrifuge (Remove Solid) Agitate->Filter Analyze HPLC/UV Analysis (Quantify Supernatant) Filter->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

References

  • PubChem. 1H-Indazol-3-amine (Parent Compound) Compound Summary. National Library of Medicine. Available at: [Link]

  • European Patent Office.Compounds as Syk Kinase Inhibitors (EP 2489663 A1). (Describes synthesis of 6-ethoxy-1H-indazol-3-amine).
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

Exploratory

Technical Whitepaper: Biological Potential &amp; Therapeutic Applications of 6-Ethoxy-1H-indazol-3-ylamine

Executive Summary 6-Ethoxy-1H-indazol-3-ylamine is a privileged heterocyclic scaffold belonging to the 3-aminoindazole class. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxy-1H-indazol-3-ylamine is a privileged heterocyclic scaffold belonging to the 3-aminoindazole class. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive Type I and Type II kinase inhibitors. Its biological significance stems from the donor-acceptor-donor (D-A-D) hydrogen bonding capability of the indazole core, which mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases.

The inclusion of the 6-ethoxy substituent distinguishes this molecule from the parent 3-aminoindazole. This modification introduces specific steric and electronic properties that modulate lipophilicity (LogP), metabolic stability, and selectivity profiles against targets such as VEGFR , PDGFR , c-Kit , and BCR-ABL . This guide details the structural activity relationships (SAR), synthesis, and experimental validation protocols for researchers utilizing this scaffold in drug discovery.

Chemical Profile & Pharmacophore Analysis[1][2]

Structural Properties[1][2]
  • Systematic Name: 6-Ethoxy-1H-indazol-3-amine

  • Parent Scaffold: 1H-Indazol-3-amine (CAS: 874-05-5)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Functional Groups:

    • 3-Amino Group: Primary hydrogen bond donor (interaction with kinase hinge backbone carbonyls).

    • Indazole NH (N1): Hydrogen bond donor (interaction with hinge backbone).

    • Indazole N (N2): Hydrogen bond acceptor.

    • 6-Ethoxy Group: Electron-donating group (EDG); increases electron density on the aromatic ring, modulating the pKa of the indazole nitrogens and providing a hydrophobic handle for solvent-front interactions.

SAR & Binding Mechanism

The 3-aminoindazole core is a "privileged structure" because it binds promiscuously yet potently to the ATP-binding site of kinases.

  • Hinge Binding: The N1-H and the exocyclic 3-NH

    
     form a bidentate H-bond network with the kinase hinge region (e.g., Cys919 in VEGFR2 or Thr315 in Abl).
    
  • The 6-Position Effect: Substitution at the 6-position is strategically used to fill the hydrophobic pocket adjacent to the ATP site (often the solvent-exposed region). The ethoxy group provides:

    • Steric Bulk: Larger than a methoxy group, potentially improving fit in kinases with deeper hydrophobic clefts.

    • Solubility: The ether linkage can act as a weak H-bond acceptor, while the ethyl chain modulates membrane permeability.

SAR_Mechanism Scaffold 3-Aminoindazole Core Hinge Kinase Hinge Region (ATP Site) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Activity Enhanced Kinase Inhibition (IC50 < 50 nM) Hinge->Activity Blockade Substituent 6-Ethoxy Group Substituent->Scaffold Electronic Donation Effect1 Modulates pKa & Solubility Substituent->Effect1 Effect2 Hydrophobic Pocket Occupancy Substituent->Effect2 Effect2->Activity Selectivity

Figure 1: Structure-Activity Relationship (SAR) of the 6-ethoxy-3-aminoindazole scaffold interacting with a generic kinase target.

Biological Targets & Therapeutic Potential[5][6][7][8][9]

Research indicates that 3-aminoindazole derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs).[2] The 6-ethoxy variant is particularly relevant in the development of multi-targeted kinase inhibitors.

Primary Targets
Target KinaseDisease IndicationMechanism of InhibitionReference Grounding
VEGFR-2 (KDR) Angiogenesis (Solid Tumors)Blocks endothelial cell proliferation by inhibiting VEGF signaling.[1, 2]
BCR-ABL (T315I) Chronic Myeloid Leukemia (CML)Overcomes resistance in mutant forms (Gatekeeper mutations) when derivatized.[3]
c-Kit / PDGFR GIST / MastocytosisInhibits stem cell factor signaling; relevant in gastrointestinal stromal tumors.[4]
c-Met Lung Cancer (NSCLC)Blocks HGF/c-Met pathway; critical for metastasis control.[5]
Downstream Signaling Effects

Inhibition of these RTKs by 6-Ethoxy-1H-indazol-3-ylamine derivatives leads to the suppression of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, resulting in:

  • G1/S phase cell cycle arrest.

  • Induction of apoptosis (via Bax/Bcl-2 modulation).[3]

  • Inhibition of angiogenesis (tube formation).

Signaling_Pathway Drug 6-Ethoxy-1H-indazol-3-ylamine (Derivative) RTK RTK (VEGFR/PDGFR) Drug->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Nucleus Nucleus (Gene Transcription) AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Outcome Apoptosis & Anti-Angiogenesis Nucleus->Outcome Downregulation

Figure 2: Downstream signaling cascades inhibited by 3-aminoindazole derivatives.

Synthesis Protocol

The synthesis of 6-Ethoxy-1H-indazol-3-ylamine is typically achieved via the cyclization of substituted benzonitriles with hydrazine. This route is preferred for its scalability and region-specificity.

Reaction Scheme

Precursor: 4-Ethoxy-2-fluorobenzonitrile. Reagent: Hydrazine Hydrate (N


H

·H

O). Solvent: n-Butanol or Ethanol (reflux).

Synthesis_Workflow Start 4-Ethoxy-2-fluorobenzonitrile Process Reflux (110°C) 4-12 Hours Start->Process + Reagent Reagent Hydrazine Hydrate (Excess) Reagent->Process Intermediate Cyclization via SNAr Process->Intermediate Product 6-Ethoxy-1H-indazol-3-ylamine Intermediate->Product Purification

Figure 3: Synthetic route for the preparation of the target scaffold.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-fluorobenzonitrile (1.0 eq) in n-butanol (5-10 volumes).

  • Addition: Cautiously add hydrazine hydrate (3.0 - 5.0 eq) to the solution. The excess hydrazine acts as both reagent and base.

  • Reflux: Heat the reaction mixture to reflux (approx. 115°C) and stir for 6–12 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold water and diethyl ether.

    • If no precipitate: Concentrate the solvent under reduced pressure, dilute with water, and extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the pure amine.

Experimental Validation Protocols

To validate the biological activity of this compound or its derivatives, the following assays are standard in the field.

In Vitro Kinase Assay (ADP-Glo / FRET)

This assay measures the IC


 of the compound against recombinant kinases (e.g., VEGFR2, c-Met).
  • Reagents: Recombinant Kinase, ATP (at K

    
    ), Substrate peptide (e.g., Poly Glu:Tyr), Test Compound (DMSO stock).
    
  • Procedure:

    • Prepare a serial dilution of 6-Ethoxy-1H-indazol-3-ylamine in kinase buffer.

    • Incubate compound with kinase for 15 mins (pre-incubation).

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at RT.

    • Stop reaction and detect ADP production (luminescence) or phosphorylation (fluorescence).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Cellular Viability Assay (MTT/MTS)

Determines the antiproliferative effect on cancer cell lines (e.g., K562 for BCR-ABL, HUVEC for VEGFR).

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates.

  • Treatment: Treat with increasing concentrations of the compound (0.1 nM – 10 µM) for 48–72 hours.

  • Detection: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the 3-aminoindazole scaffold as an effective hinge-binding fragment in drugs like Linifanib.[4] Link:[Link]

  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: Taylor & Francis Online. Context: Highlights a diarylamide 3-aminoindazole derivative as a potent inhibitor of BCR-ABL.[5] Link:[Link][4]

  • Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold. Source: PubMed.[6] Context: Details the SAR of 3-aminoindazoles against c-Met kinase. Link:[Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Source: PubMed / PMC. Context: Describes the synthesis and characterization of 3-amino-1H-indazol-6-yl-benzamides targeting the DFG-out conformation. Link:[Link]

  • 1H-Indazol-3-amine (Chemical Structure & Identifiers). Source: PubChem.[6] Context: Fundamental chemical data for the parent scaffold.[6][7] Link:[Link]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical History of 6-Ethoxy-1H-indazol-3-ylamine

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the discovery and historical development of 6-Ethoxy-1H-indazol-3-ylamine, a pivotal heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 6-Ethoxy-1H-indazol-3-ylamine, a pivotal heterocyclic amine that has emerged as a cornerstone in the synthesis of targeted cancer therapeutics. While the indazole ring system has been a subject of chemical exploration for over a century, the strategic introduction of the 6-ethoxy and 3-amino functionalities marked a significant advancement in medicinal chemistry. This guide will trace the origins of the indazole scaffold, elucidate the evolution of synthetic methodologies leading to 3-aminoindazoles, and pinpoint the critical role of 6-Ethoxy-1H-indazol-3-ylamine as a key intermediate in the development of the potent multi-target tyrosine kinase inhibitor, axitinib. Through a detailed examination of synthetic protocols, mechanistic insights, and the strategic rationale behind its development, this document provides a comprehensive resource for professionals in the field of drug discovery and development.

The Indazole Nucleus: A Century of Chemical and Medicinal Exploration

The story of 6-Ethoxy-1H-indazol-3-ylamine begins with the broader history of its parent scaffold, indazole. First synthesized in the late 19th century, the indazole ring, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has long intrigued chemists due to its unique electronic properties and versatile reactivity.[1] For decades, research into indazole chemistry was primarily of academic interest. However, the 20th century witnessed a paradigm shift as the biological potential of indazole derivatives began to be unveiled.[1]

The indazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and selectivity. The rigid, planar structure of the indazole core, combined with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, provides an ideal framework for molecular recognition by proteins, particularly enzymes like kinases.

The Rise of 3-Aminoindazoles: A Gateway to Kinase Inhibition

Within the vast landscape of indazole derivatives, the 3-aminoindazole moiety has garnered significant attention, particularly in the realm of oncology drug discovery. The primary amino group at the 3-position serves as a crucial handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements to modulate biological activity and pharmacokinetic properties. The development of efficient and scalable synthetic routes to 3-aminoindazoles was a critical step in unlocking their therapeutic potential.

Foundational Synthetic Strategies

Early methods for the synthesis of 3-aminoindazoles often involved multi-step sequences with harsh reaction conditions. However, a significant breakthrough came with the development of a more direct approach utilizing the cyclization of substituted 2-fluorobenzonitriles with hydrazine. This method, which has become a cornerstone in the synthesis of this class of compounds, offers a convergent and efficient pathway to the desired indazole core.

The general mechanism of this transformation is predicated on the nucleophilic aromatic substitution of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable 1H-indazol-3-amine. The fluorine atom at the ortho position to the nitrile group is crucial for activating the aromatic ring towards nucleophilic attack.

Discovery and Synthesis of 6-Ethoxy-1H-indazol-3-ylamine: A Key Building Block for Axitinib

The specific discovery of 6-Ethoxy-1H-indazol-3-ylamine is intrinsically linked to the ambitious drug discovery programs of the late 20th and early 21st centuries, aimed at developing a new generation of targeted cancer therapies. Researchers at Agouron Pharmaceuticals, later acquired by Pfizer, were at the forefront of designing and synthesizing libraries of indazole-based compounds to inhibit protein kinases, a class of enzymes that play a central role in cancer cell proliferation and survival.[2]

While a singular "discovery" paper for 6-Ethoxy-1H-indazol-3-ylamine is not readily identifiable, its emergence as a critical synthetic intermediate is evident in the patent literature surrounding the development of the potent VEGFR inhibitor, Axitinib.[3][4] The strategic placement of the ethoxy group at the 6-position was a deliberate design choice to optimize the binding affinity and pharmacokinetic profile of the final drug molecule.

Retrosynthetic Analysis and Key Experimental Protocol

The synthesis of 6-Ethoxy-1H-indazol-3-ylamine is a prime example of a well-designed and efficient chemical process. A retrosynthetic analysis reveals a straightforward and logical approach:

G 6-Ethoxy-1H-indazol-3-ylamine 6-Ethoxy-1H-indazol-3-ylamine 4-Ethoxy-2-fluorobenzonitrile 4-Ethoxy-2-fluorobenzonitrile 6-Ethoxy-1H-indazol-3-ylamine->4-Ethoxy-2-fluorobenzonitrile Cyclization Hydrazine Hydrate Hydrazine Hydrate 6-Ethoxy-1H-indazol-3-ylamine->Hydrazine Hydrate Nucleophilic Addition

Figure 1: Retrosynthetic approach for 6-Ethoxy-1H-indazol-3-ylamine.

This retrosynthetic disconnection points to a key starting material, 4-Ethoxy-2-fluorobenzonitrile, and hydrazine hydrate as the essential reagents.

Experimental Protocol: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine

The following is a representative experimental protocol based on established methodologies for the synthesis of 3-aminoindazoles:

Step 1: Synthesis of 4-Ethoxy-2-fluorobenzonitrile

The synthesis of the key benzonitrile intermediate is typically achieved through a standard Williamson ether synthesis.

  • Materials:

    • 4-Hydroxy-2-fluorobenzonitrile

    • Ethyl iodide

    • Potassium carbonate

    • Acetone (anhydrous)

  • Procedure:

    • To a stirred suspension of 4-Hydroxy-2-fluorobenzonitrile and potassium carbonate in anhydrous acetone, add ethyl iodide.

    • Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Ethoxy-2-fluorobenzonitrile.

Step 2: Cyclization to form 6-Ethoxy-1H-indazol-3-ylamine

This step involves the key ring-forming reaction.

  • Materials:

    • 4-Ethoxy-2-fluorobenzonitrile

    • Hydrazine hydrate

    • n-Butanol or other high-boiling point solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethoxy-2-fluorobenzonitrile in n-butanol.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

    • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove any residual impurities.

    • Dry the product under vacuum to yield 6-Ethoxy-1H-indazol-3-ylamine as a solid.

The Pivotal Role in Axitinib Synthesis

The true significance of 6-Ethoxy-1H-indazol-3-ylamine lies in its role as a linchpin in the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5] Axitinib is a crucial therapeutic agent for the treatment of advanced renal cell carcinoma.[5]

The synthesis of Axitinib from 6-Ethoxy-1H-indazol-3-ylamine involves a series of strategic chemical transformations designed to introduce the necessary pharmacophoric elements for potent kinase inhibition.

G cluster_0 Synthesis of Axitinib Core cluster_1 Side Chain Introduction cluster_2 Final Assembly 6-Ethoxy-1H-indazol-3-ylamine 6-Ethoxy-1H-indazol-3-ylamine Intermediate_A N-Protected Intermediate 6-Ethoxy-1H-indazol-3-ylamine->Intermediate_A Protection Intermediate_B Iodinated Indazole Intermediate_A->Intermediate_B Iodination Intermediate_C Heck Coupling Product Intermediate_B->Intermediate_C Heck Coupling 2-Vinylpyridine 2-Vinylpyridine 2-Vinylpyridine->Intermediate_C Axitinib Axitinib Intermediate_C->Axitinib Thioether Formation & Deprotection 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide->Axitinib

Figure 2: Simplified workflow for the synthesis of Axitinib from 6-Ethoxy-1H-indazol-3-ylamine.

This synthetic pathway highlights the modularity and strategic importance of 6-Ethoxy-1H-indazol-3-ylamine. The 3-amino group provides a reactive site for the introduction of the vinylpyridine moiety via a Heck coupling reaction after appropriate functional group manipulation. The 6-position, activated by the ethoxy group, allows for the subsequent introduction of the N-methylbenzamide side chain through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Conclusion and Future Perspectives

The journey of 6-Ethoxy-1H-indazol-3-ylamine from a relatively obscure heterocyclic amine to a cornerstone of a life-saving cancer therapeutic is a testament to the power of medicinal chemistry and rational drug design. Its history is interwoven with the broader evolution of our understanding of cancer biology and the development of targeted therapies.

The synthetic methodologies developed for 6-Ethoxy-1H-indazol-3-ylamine and its congeners have not only enabled the production of Axitinib but have also provided a robust platform for the discovery of new kinase inhibitors and other biologically active molecules. As our understanding of disease pathways continues to expand, it is certain that the privileged indazole scaffold, and key intermediates like 6-Ethoxy-1H-indazol-3-ylamine, will continue to play a vital role in the development of the next generation of precision medicines.

References

  • Pfizer Inc. Processes for the preparation of axitinib.
  • Pfizer Inc. Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Pfizer Inc. The preparation method of Axitinib.
  • Gaikwad, M., Gaikwad, S., & Kamble, R. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link]

  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. (2018). [Link]

  • Sirven, A. M., et al. (2008). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • MDPI. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. (2023). [Link]

  • Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6450551, Axitinib. [Link]

  • Lunan Pharma Group Corporation. Preparation method of axitinib intermediate.
  • Patsnap Synapse. The patent landscape of Axitinib. (2024). [Link]

  • Agouron Pharmaceuticals, Inc. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

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Exploratory

6-Ethoxy-1H-indazol-3-ylamine: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its role in a multitude of clinicall...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its role in a multitude of clinically successful therapeutics. Among its derivatives, 3-aminoindazoles have emerged as a cornerstone for the design of kinase inhibitors, acting as effective hinge-binding motifs. This technical guide delves into the synthesis, properties, and strategic applications of a particularly valuable, yet underexplored building block: 6-Ethoxy-1H-indazol-3-ylamine. We will explore the synthetic rationale for its preparation, its physicochemical characteristics, and its pivotal role in the construction of targeted therapeutic agents. This document serves as a comprehensive resource for researchers aiming to leverage this scaffold in their drug discovery programs.

The Indazole Scaffold: A Foundation of Therapeutic Innovation

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and has demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[3] The unique electronic distribution and hydrogen bonding capabilities of the indazole core make it an attractive framework for interacting with biological targets.

The Significance of the 3-Aminoindazole Moiety

The 1H-indazol-3-amine structure is particularly noteworthy for its proven ability to act as an effective hinge-binding fragment in kinase inhibitors.[1] This is exemplified in drugs like Linifanib, where the 3-aminoindazole core forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[1] This recurring motif has solidified the 3-aminoindazole scaffold as a "go-to" building block for medicinal chemists targeting the kinome.

Synthesis of 6-Ethoxy-1H-indazol-3-ylamine: A Practical Approach

A robust and scalable synthesis of 6-Ethoxy-1H-indazol-3-ylamine is crucial for its widespread application. While direct literature on the synthesis of this specific molecule is sparse, a highly plausible and efficient route can be designed based on well-established methodologies for analogous 3-aminoindazoles. The most common and effective method involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-ethoxy-2-fluorobenzonitrile. The electron-withdrawing nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution by hydrazine, which upon heating, undergoes an intramolecular cyclization to form the desired 3-aminoindazole ring.

Synthesis 4-Ethoxy-2-fluorobenzonitrile 4-Ethoxy-2-fluorobenzonitrile 6-Ethoxy-1H-indazol-3-ylamine 6-Ethoxy-1H-indazol-3-ylamine 4-Ethoxy-2-fluorobenzonitrile->6-Ethoxy-1H-indazol-3-ylamine Hydrazine hydrate (80%) Ethanol, Reflux

Caption: Proposed synthesis of 6-Ethoxy-1H-indazol-3-ylamine.

Detailed Experimental Protocol

Objective: To synthesize 6-Ethoxy-1H-indazol-3-ylamine from 4-ethoxy-2-fluorobenzonitrile.

Materials:

  • 4-Ethoxy-2-fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol, absolute

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxy-2-fluorobenzonitrile (1.0 eq).

  • Add ethanol to dissolve the starting material (approx. 10 mL per gram of nitrile).

  • Add hydrazine hydrate (80%, 3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add deionized water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 6-Ethoxy-1H-indazol-3-ylamine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected purity should be >97% as determined by HPLC.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of 6-Ethoxy-1H-indazol-3-ylamine is essential for its application in drug design. While experimental data for this specific molecule is not widely published, we can extrapolate from its parent compounds, 1H-indazol-3-amine and 1H-indazol-6-amine.

PropertyPredicted Value for 6-Ethoxy-1H-indazol-3-ylamineReference Compound Data
Molecular Weight177.21 g/mol 1H-indazol-3-amine: 133.15 g/mol [4]
LogP~1.71H-indazol-3-amine: 1.2[4]
pKa (most basic)~4.5-5.01H-indazol-6-amine: pKa available in datasets[5]
Hydrogen Bond Donors21H-indazol-3-amine: 2[4]
Hydrogen Bond Acceptors31H-indazol-3-amine: 2[4]
Rotatable Bonds21H-indazol-3-amine: 0[4]

Rationale for the Ethoxy Group: The introduction of an ethoxy group at the 6-position is a strategic choice in medicinal chemistry. Compared to a simple methyl or methoxy group, the ethoxy group can:

  • Enhance Lipophilicity: The increased lipophilicity can improve membrane permeability and potentially enhance oral bioavailability.

  • Modulate Solubility: While increasing lipophilicity, the ether oxygen can still act as a hydrogen bond acceptor, helping to maintain a degree of aqueous solubility.

  • Influence Metabolism: The ethoxy group may alter the metabolic profile of the molecule, potentially blocking a site of metabolism or introducing a new one, which can affect the pharmacokinetic properties.

  • Probe Target Interactions: The ethoxy group can explore specific hydrophobic pockets within a target's binding site, potentially leading to increased potency or selectivity.

Application as a Building Block in Kinase Inhibitor Design

The primary utility of 6-Ethoxy-1H-indazol-3-ylamine lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.[6] The 3-amino group serves as a handle for coupling with various heterocyclic systems, while the 6-ethoxy group provides a vector for further chemical modification or for direct interaction with the target protein.

General Workflow for Kinase Inhibitor Synthesis

A common strategy involves the acylation or coupling of the 3-amino group with a suitable carboxylic acid or acyl chloride, followed by further functionalization, often at the 6-position if a suitable handle (like a bromo group) is present, or by utilizing the inherent properties of the 6-ethoxy group.

KinaseInhibitor cluster_0 Core Building Block cluster_1 Coupling Partner 6-Ethoxy-1H-indazol-3-ylamine 6-Ethoxy-1H-indazol-3-ylamine Intermediate_Amide Intermediate_Amide 6-Ethoxy-1H-indazol-3-ylamine->Intermediate_Amide Amide Coupling (e.g., HATU, EDCI) Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride->Intermediate_Amide Final Kinase Inhibitor Final Kinase Inhibitor Intermediate_Amide->Final Kinase Inhibitor Further Functionalization

Caption: General workflow for synthesizing a kinase inhibitor.

Case Study: Design of a Hypothetical FGFR Inhibitor

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers. Several potent FGFR inhibitors utilize a 3-aminoindazole scaffold.[2][7]

In a hypothetical design, 6-Ethoxy-1H-indazol-3-ylamine can be coupled with a substituted benzoic acid. The resulting benzamide would position the 3-aminoindazole to interact with the kinase hinge region, while the 6-ethoxy group could occupy a hydrophobic pocket, potentially enhancing potency and selectivity.

For instance, a study on 1H-indazol-3-amine derivatives as FGFR inhibitors found that a 6-(3-methoxyphenyl) substituent was beneficial for activity.[2] The 6-ethoxy group in our building block could serve a similar purpose, providing a favorable interaction within the ATP-binding site. The binding mode of a related inhibitor with FGFR1 showed the 3-aminoindazole group forming three hydrogen bonds in the hinge region, while the phenyl ring of the indazole participated in π–π stacking.[7]

Conclusion and Future Perspectives

6-Ethoxy-1H-indazol-3-ylamine represents a valuable and strategic building block for medicinal chemists, particularly those engaged in the design of kinase inhibitors. Its synthesis is straightforward from readily available starting materials. The incorporation of a 6-ethoxy group offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of the final drug candidate. As the quest for more selective and potent targeted therapies continues, the thoughtful application of well-designed building blocks like 6-Ethoxy-1H-indazol-3-ylamine will be paramount to success. Further exploration of this scaffold in diverse chemical contexts is warranted and is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • The Role of 6-Bromo-1H-indazol-3-amine in Pharmaceutical R&D. (2026). ChemRTP.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.[Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025). ResearchGate.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate.[Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
  • Indazole synthesis. Organic Chemistry Portal.[Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (2012). Acta Crystallographica Section E.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.[Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Journal of Medicinal Chemistry.[Link]

  • 1H-indazol-3-amine. PubChem.[Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar.[Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Journal of Medicinal Chemistry.[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.[Link]

  • 1-(6-Nitro-1H-indazol-1-yl)ethanone. (2017). ResearchGate.[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). MedChemComm.[Link]

  • 1H-Indazol-6-amine. PubChem.[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Scientific Reports.[Link]

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Protocols & Analytical Methods

Method

Detailed protocol for the synthesis of Axitinib intermediate

Application Note: Advanced Protocol for the Telescoped Synthesis of Axitinib Intermediate Executive Summary This application note details a robust, industrial-scale protocol for the synthesis of 2-((3-iodo-1H-indazol-6-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for the Telescoped Synthesis of Axitinib Intermediate

Executive Summary

This application note details a robust, industrial-scale protocol for the synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , a critical late-stage intermediate in the manufacturing of the tyrosine kinase inhibitor Axitinib (Inlyta®) .

Traditionally, the synthesis of Axitinib involved stepwise isolation of intermediates, leading to yield losses and increased solvent consumption. This guide presents a telescoped (one-pot) strategy derived from recent process chemistry optimizations (e.g., Pfizer's commercial development and subsequent patent literature). The protocol merges a Copper-catalyzed C-S bond formation (Ullmann-type) with a regioselective electrophilic iodination, eliminating the isolation of the sulfide precursor.

Key Advantages of this Protocol:

  • Process Intensification: Reduces unit operations by combining coupling and halogenation.

  • Cost Efficiency: Utilizes Copper(II) acetate instead of expensive Palladium catalysts (Migita conditions).

  • Purity Control: Includes a specific crystallization and reslurry strategy to reject inorganic salts and regioisomers, achieving >99% HPLC purity.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the Axitinib scaffold into three primary components: the indazole core, the benzamide thiol side chain, and the vinylpyridine moiety (installed later). This protocol focuses on constructing the fully functionalized indazole core.

Chemical Transformations:

  • C-S Coupling: 6-iodo-1H-indazole reacts with 2-mercapto-N-methylbenzamide.[1][2]

  • Electrophilic Aromatic Substitution: The resulting sulfide is iodinated at the C3 position of the indazole ring.

Axitinib_Synthesis cluster_onepot Telescoped One-Pot Process SM1 6-Iodo-1H-indazole (Starting Material) Inter Intermediate Sulfide (Not Isolated) SM1->Inter Ullmann Coupling SM2 2-Mercapto-N-methylbenzamide (Nucleophile) SM2->Inter Ullmann Coupling Product 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide (Target Intermediate) Inter->Product C3-Iodination Reagents1 Cu(OAc)2, K2CO3 NMP, 105°C Reagents2 Iodine (I2) NMP, 105°C

Figure 1: Reaction scheme illustrating the direct conversion of starting materials to the iodinated intermediate without isolation of the sulfide species.

Detailed Experimental Protocol

Scale: Pilot Scale (Basis: 4.4 kg of Indazole SM). Safety Warning: Iodine is corrosive and volatile. NMP is a reproductive toxin. Perform all operations in a well-ventilated fume hood with appropriate PPE.

Materials & Reagents
ReagentRoleEquiv. (approx)Mass/Vol
6-Iodo-1H-indazole Limiting Reagent1.04.4 kg
2-Mercapto-N-methylbenzamide Nucleophile1.153.5 kg
Copper(II) Acetate Monohydrate Catalyst0.050.17 kg
Potassium Carbonate Base2.97.3 kg
Iodine (I2) Iodinating Agent1.88.2 kg
N-Methyl-2-pyrrolidone (NMP) Solvent-~8.0 kg total
Ascorbic Acid Quench Agent-5.0 kg
Acetonitrile Anti-solvent-10.7 kg
Step-by-Step Methodology

Stage 1: C-S Coupling (Ullmann-Type)

  • Reactor Setup: Inert a glass-lined reactor with Nitrogen (N2).

  • Base/Catalyst Charge: Charge NMP (3.0 kg), 6-iodo-1H-indazole (4.4 kg), Potassium Carbonate (7.3 kg), and Cu(OAc)2 (0.17 kg) at 20–25°C.

  • Activation: Heat the slurry to 80°C with medium agitation.

  • Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (3.5 kg) in NMP (1.75 kg) at 60°C. Add this solution to the main reactor over 15 minutes .

  • Reaction: Heat the mixture to 105°C and stir for 90 minutes .

    • IPC (In-Process Control): Check by HPLC for consumption of 6-iodoindazole (<1%).

Stage 2: In-Situ Iodination 6. Iodine Charge: Prepare a solution of Iodine (8.2 kg) in NMP (2.8 kg). 7. Addition: Add the Iodine solution to the hot reaction mixture (105°C) cautiously. Exotherm expected. 8. Reaction: Maintain temperature at 105°C for 120 minutes .

  • Mechanism:[2][3][4][5][6][7][8][9][10] The iodine electrophilically attacks the C3 position of the electron-rich indazole ring.
  • IPC:[11] Monitor for conversion of the sulfide intermediate to the di-iodo species (or mono-iodo product depending on nomenclature, here C3-I is the target).

Stage 3: Quench & Workup 9. Cooling: Cool the reaction mass to 80°C . 10. Anti-solvent Addition: Charge Acetonitrile (10.7 kg) to modify crystal habit and solubility. 11. Reductive Quench: Slowly add a solution of Ascorbic Acid (5.0 kg) in Water (24 kg) over 120 minutes at 80°C.

  • Purpose: Reduces unreacted Iodine (I2) to Iodide (I-), preventing product contamination and color issues.
  • Crystallization: Add a second portion of Water (24 kg) over 80 minutes at 80°C.
  • Final Cooling: Cool the slurry to 0–5°C over 4 hours.
  • Filtration: Filter the solids. The mother liquor contains NMP, inorganic salts, and iodide byproducts.

Stage 4: Purification (Reslurry) 15. Reslurry: Transfer the wet cake to a clean reactor. Add Acetone (20 kg) and Water (10 kg).[3] 16. Heating: Heat to 55–60°C and stir for 1 hour. This removes trapped NMP and trace regioisomers. 17. Isolation: Cool to 20°C, filter, and wash with chilled Acetone (3 kg). 18. Drying: Vacuum dry at 50–60°C.

Expected Yield: ~65% (based on 6-iodoindazole).[2][3] Purity: >99.0% (HPLC).

Critical Process Parameters (CPPs)

ParameterSetpointCriticalityScientific Rationale
Reaction Temp (Stage 1) 105 ± 5°CHighRequired to overcome the activation energy of the Cu-catalyzed C-S coupling. Lower temps lead to stalled reaction; higher temps promote disulfide impurities.
Iodine Stoichiometry 1.8 eqMediumExcess iodine ensures complete conversion at C3, but too much increases the burden on the ascorbic acid quench.
Quench Rate 120 minHighRapid addition of aqueous ascorbic acid at 80°C can cause uncontrolled precipitation (oiling out), trapping impurities. Slow addition ensures crystal growth.
Atmosphere NitrogenHighThiolate anions are susceptible to oxidative dimerization (disulfide formation) in the presence of air and Copper.[1]

Troubleshooting Guide

Issue 1: Low Conversion in Coupling Step

  • Cause: Catalyst deactivation (oxidation of Cu species) or poor quality base.

  • Solution: Ensure K2CO3 is anhydrous and finely milled. Verify N2 sparging of solvents. Increase catalyst loading to 0.1 eq if necessary.

Issue 2: High Levels of Disulfide Impurity

  • Cause: Oxygen ingress or thermal stress on the thiol before coupling.

  • Solution: Degas the thiol/NMP solution before addition. Ensure the thiol is added after the catalyst/base mixture is at temperature (80°C).

Issue 3: Product Coloration (Purple/Brown)

  • Cause: Residual Iodine trapped in the crystal lattice.

  • Solution: Increase the Ascorbic Acid charge or extend the reslurry time in Acetone/Water. Ensure pH of the slurry is slightly acidic to neutral during quench.

Workflow Visualization

Workflow Start Start: Inert Reactor Step1 Charge: 6-Iodoindazole, K2CO3, Cu(OAc)2, NMP Start->Step1 Step2 Heat to 80°C Add Thiol Solution Step1->Step2 Step3 Coupling Reaction 105°C, 90 min Step2->Step3 Step4 Add Iodine (in NMP) 105°C, 120 min Step3->Step4 Step5 Quench: Add Acetonitrile + Ascorbic Acid (aq) Step4->Step5 Step6 Crystallization Cool to 0-5°C -> Filter Step5->Step6 Step7 Purification Acetone/Water Reslurry Step6->Step7 End Final Product Dry Solid Step7->End

Figure 2: Process flow diagram for the telescoped synthesis and purification.

References

  • Pfizer Inc. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).[3] World Intellectual Property Organization. Patent WO2020212253A1. Link

  • Chekal, B. P., et al. (2014).[3] Development of a Commercial Process for Axitinib. Organic Process Research & Development, 18(1), 266-274. Link

  • BenchChem. (2025).[1] Technical Support: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Link

  • PubChem. (2024).[12] Compound Summary: 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.[12] Link

  • Pfizer Inc. (2006).[2][7] Methods for preparing indazole compounds. US Patent 7,232,910.[7][10] Link

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Application

Application of 6-Ethoxy-1H-indazol-3-ylamine in the Synthesis of Potent Kinase Inhibitors

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Among its various substituted derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Among its various substituted derivatives, 6-alkoxy-1H-indazol-3-amines have emerged as particularly valuable building blocks for the development of potent kinase inhibitors. The 6-alkoxy group, specifically the ethoxy moiety, has been shown to effectively occupy a hydrophobic pocket in the ATP-binding site of several kinases, thereby enhancing binding affinity and inhibitory activity.[2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-Ethoxy-1H-indazol-3-ylamine in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Strategic Importance of the 6-Ethoxy-1H-indazol-3-ylamine Scaffold

The 1H-indazol-3-amine core serves as an effective hinge-binding fragment in many kinase inhibitors, forming crucial hydrogen bond interactions with the kinase hinge region.[1] The strategic placement of an ethoxy group at the 6-position offers several advantages:

  • Enhanced Potency: The ethoxy group can fit snugly into hydrophobic regions of the ATP binding pocket, leading to a significant increase in the potency of the inhibitor.[2]

  • Modulation of Physicochemical Properties: The ethoxy group can improve the compound's metabolic stability and pharmacokinetic profile.

  • Versatile Synthetic Handle: The indazole core, and specifically the 3-amino group, provides a reactive site for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prime example of the utility of the 6-alkoxy indazole scaffold is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a critical target in oncology.[3]

Synthetic Pathways and Protocols

This section details the synthetic protocols for the preparation of key intermediates and final target molecules using 6-Ethoxy-1H-indazol-3-ylamine as a starting material. The protocols are designed to be robust and reproducible, with explanations for the choice of reagents and conditions.

Protocol 1: Synthesis of the Starting Material: 6-Ethoxy-1H-indazol-3-ylamine

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the cyclization of a substituted o-fluorobenzonitrile.

Figure 1: General synthetic scheme for 6-Ethoxy-1H-indazol-3-ylamine.

Experimental Protocol:

  • To a solution of 2-fluoro-4-ethoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5.0-10.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 6-Ethoxy-1H-indazol-3-ylamine as a solid.

Causality Behind Experimental Choices:

  • Hydrazine hydrate: Acts as the nitrogen source for the formation of the pyrazole ring of the indazole system. A large excess is often used to drive the reaction to completion.

  • Reflux Conditions: The cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate.

  • Solvent Choice: Alcohols like ethanol and n-butanol are good solvents for both the starting material and hydrazine hydrate and are suitable for high-temperature reactions.

Protocol 2: Acylation of 6-Ethoxy-1H-indazol-3-ylamine to form Amide Derivatives

The 3-amino group of 6-Ethoxy-1H-indazol-3-ylamine is a versatile handle for introducing various substituents via acylation. This is a fundamental step in the synthesis of many kinase inhibitors where the amide bond plays a critical role in binding to the target protein.

Figure 2: General workflow for the acylation of 6-Ethoxy-1H-indazol-3-ylamine.

Experimental Protocol (Example: Synthesis of N-(6-Ethoxy-1H-indazol-3-yl)benzamide):

  • Dissolve 6-Ethoxy-1H-indazol-3-ylamine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a suitable base, such as pyridine or triethylamine (1.2-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, for example, benzoyl chloride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-(6-Ethoxy-1H-indazol-3-yl)benzamide.

Data Summary for Acylation Reactions:

Acylating AgentBaseSolventTypical Yield (%)
Benzoyl ChloridePyridineDCM85-95
Acetyl ChlorideTriethylamineTHF90-98
Carboxylic Acid/EDCDMAP/DIPEADMF70-85

Self-Validating System and Rationale:

  • Anhydrous Conditions: Acyl halides are sensitive to moisture, and anhydrous conditions prevent their hydrolysis.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and minimize side reactions.

  • Work-up Procedure: The sequential washing steps are designed to remove unreacted starting materials, the base, and any acidic or basic byproducts, leading to a cleaner crude product for purification.

Application in the Synthesis of a Potent FGFR1 Inhibitor

As a practical application, we will outline the synthesis of a potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor based on the 6-(3-ethoxyphenyl)-1H-indazol-3-amine scaffold. This example demonstrates a two-step process involving a Suzuki coupling followed by an amide formation.

Figure 3: Synthetic workflow for an FGFR1 inhibitor.

Protocol 3: Suzuki Coupling to introduce the Ethoxy-phenyl moiety

  • To a reaction vessel, add 6-bromo-1H-indazol-3-amine (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate or potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 6-(3-ethoxyphenyl)-1H-indazol-3-amine.

Protocol 4: Final Amide Coupling to yield the FGFR1 Inhibitor

  • To a solution of 6-(3-ethoxyphenyl)-1H-indazol-3-amine (1.0 eq) and 4-(4-ethylpiperazin-1-yl)benzoic acid (1.1 eq) in an anhydrous polar aprotic solvent like DMF, add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq).

  • Add a tertiary amine base like DIPEA or triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. After completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or preparative HPLC to yield the target FGFR1 inhibitor.

Conclusion

6-Ethoxy-1H-indazol-3-ylamine is a highly valuable and versatile building block in the field of medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic application, leveraging the favorable properties of the 6-ethoxy group, allows for the development of potent and selective drug candidates. The protocols outlined in this application note provide a solid foundation for the synthesis and derivatization of this important scaffold, enabling researchers to accelerate their drug discovery and development efforts.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (2021). Available at: [Link]

  • BR112017003312B1 - INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - Google Patents. (n.d.).

Sources

Method

Application Note: Chemoselective Functionalization of 6-Ethoxy-1H-indazol-3-amine

Abstract 6-Ethoxy-1H-indazol-3-amine is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., ROCK, SGK1, and VEGFR inhibitors). Its utility stems from...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Ethoxy-1H-indazol-3-amine is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., ROCK, SGK1, and VEGFR inhibitors). Its utility stems from the "hinge-binding" capacity of the indazole core and the solubilizing/electronic properties of the 6-ethoxy substituent. However, the molecule presents a triad of nucleophilic sites—the N1 and N2 ring nitrogens, and the exocyclic C3-amine—creating significant regioselectivity challenges. This guide provides validated protocols for chemoselective acylation, urea formation, and N-alkylation, ensuring high yields and reproducibility in lead optimization campaigns.

Introduction: Electronic Profile and Reactivity

The reactivity of 6-ethoxy-1H-indazol-3-amine is governed by the interplay between the electron-rich indazole core and the specific pKa values of its nitrogen atoms.

  • The 6-Ethoxy Effect: The ethoxy group at position 6 acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases the electron density of the pyrazole ring compared to unsubstituted indazoles. Consequently, the N1-H becomes less acidic (higher pKa), and the N1 position becomes more nucleophilic.

  • Nucleophilic Hierarchy:

    • C3-Amine (Exocyclic): The primary target for acylation/urea formation. While conjugated to the aromatic system, it remains the most kinetic nucleophile for "hard" electrophiles (acyl chlorides, isocyanates) in neutral media.

    • N1 (Ring Nitrogen): The thermodynamic site for alkylation. Requires deprotonation (base-mediated) to react efficiently.

    • N2 (Ring Nitrogen): Generally less reactive but can become the kinetic product under specific conditions (e.g., steric hindrance at N1 or specific solvent effects).

Visualizing the Reactivity Landscape

ReactivityMap Core 6-Ethoxy-1H-indazol-3-amine Acyl Acyl Chlorides / Anhydrides Core->Acyl Selective at C3-NH2 Iso Isocyanates Core->Iso Selective at C3-NH2 Alkyl Alkyl Halides (Base) Core->Alkyl Competition N1 vs N2 Amide 3-Amidoindazole (Kinase Hinge Binder) Acyl->Amide Urea Indazolyl Urea (Type II Inhibitor) Iso->Urea N1_Alkyl N1-Alkyl Indazole (Thermodynamic) Alkyl->N1_Alkyl Major (NaH/THF) N2_Alkyl N2-Alkyl Indazole (Kinetic/Minor) Alkyl->N2_Alkyl Minor

Figure 1: Reactivity map of 6-ethoxy-1H-indazol-3-amine highlighting the divergence between exocyclic amine functionalization and ring nitrogen alkylation.

Protocol A: Chemoselective Amide Coupling (Kinase Hinge Binders)

Objective: Synthesize amide derivatives targeting the ATP-binding pocket without protecting the ring nitrogen (N1). Challenge: Over-acylation at N1 (formation of bis-acylated species).

Mechanism & Rationale

Direct acylation of 3-aminoindazoles often yields a mixture of the desired mono-amide and the N1,N3-bis-amide. However, the N1-acyl group is chemically labile. By employing a "one-pot acylation-hydrolysis" strategy, we can exclusively isolate the C3-amide. The 6-ethoxy group aids solubility in organic solvents, facilitating this process.

Step-by-Step Methodology
  • Preparation: Dissolve 6-ethoxy-1H-indazol-3-amine (1.0 eq) in anhydrous THF or DMF (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.5 eq). Note: Pyridine is preferred for acid chlorides to prevent precipitation of the amine salt.

  • Acylation: Cool to 0 °C. Dropwise add the Acid Chloride (1.1 eq). Warm to RT and stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. You will likely observe two peaks: Product [M+H] and Bis-acyl byproduct [M+Acyl+H].

  • Selective Hydrolysis (The "Cleanup"):

    • If bis-acylation is >10%: Add 2M aqueous NaOH (2.0 eq) or saturated NaHCO3 directly to the reaction mixture.

    • Stir at RT for 30–60 minutes. The unstable N1-amide bond hydrolyzes rapidly, while the C3-amide remains stable.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the crystallinity imparted by the indazole core.

ReagentEquivalentsRole
6-Ethoxy-1H-indazol-3-amine1.0Nucleophile
Acid Chloride (R-COCl)1.1Electrophile
Pyridine3.0Base/Acyl Transfer Catalyst
2M NaOH2.0Selective Hydrolysis Agent

Protocol B: Urea Synthesis (Sorafenib-like Analogs)

Objective: Formation of urea linkages, critical for Type II kinase inhibitors (binding to the DFG-out conformation). Reagents: Isocyanates or Triphosgene/Amine.[1]

Experimental Workflow

Reaction with isocyanates is generally cleaner than acylation. The nucleophilicity of the C3-amine is sufficient to attack the isocyanate carbon without requiring strong activation.

  • Dissolution: Dissolve 6-ethoxy-1H-indazol-3-amine (1.0 eq) in anhydrous THF.

  • Addition: Add the Isocyanate (R-NCO) (1.05 eq) at room temperature.

  • Catalysis (Optional): If the reaction is sluggish (due to the electron-rich nature of the amine reducing its acidity/proton transfer capability), add 5 mol% DMAP or one drop of Et3N.

  • Precipitation: In many cases, the urea product precipitates out of THF.

  • Isolation: Filter the solid and wash with cold Et2O.

Critical Note on Safety: Isocyanates are respiratory sensitizers. Perform all manipulations in a fume hood.

Protocol C: Regioselective N1-Alkylation

Objective: Installation of alkyl groups on the ring nitrogen before C3-functionalization. Challenge: N1 vs. N2 selectivity.

Mechanism

The 6-ethoxy group pushes electron density into the ring. Under thermodynamic control (high temperature, reversible conditions), N1-alkylation is favored. Under kinetic control (irreversible, steric bulk), N2 mixtures increase.

The "Cesium Effect": Using Cesium Carbonate (Cs2CO3) often improves N1 selectivity due to the "Ceasium Effect" (coordination of Cs+ to the N2 and the ethoxy oxygen is unlikely due to distance, but Cs+ stabilizes the diffuse anion).

Protocol (N1-Selective)
  • Solvent: DMF or CH3CN (Polar aprotic is essential).

  • Base: Cs2CO3 (2.0 eq).

  • Electrophile: Alkyl Halide (1.1 eq).

  • Condition: Stir at 60 °C for 4 hours.

  • Result: Typically >90:10 ratio favoring N1.

    • Troubleshooting: If N2 isomer forms, separate via column chromatography. N1 isomers generally elute after N2 isomers (N2 is less polar) on silica gel with EtOAc/Hexane systems.

Comparative Data Summary

Reaction TypeElectrophilePrimary SiteConditionsSelectivity Strategy
Acylation Acid ChlorideC3-NH2Pyridine, DCM/THF, 0°CPost-reaction basic hydrolysis removes N1-acyl byproduct.
Urea Formation IsocyanateC3-NH2THF, RT, no baseProduct precipitation drives reaction; N1-reaction is rare without strong base.
Alkylation Alkyl HalideN1 (Ring)Cs2CO3, DMF, 60°CThermodynamic control favors N1; 6-OEt stabilizes N1-anion.
Sandmeyer NaNO2 / KIC3-NH2HCl, H2O, -5°CConverts NH2 to Iodo (for Sonogashira coupling).

Synthesis Pathway Diagram[1][2][3]

SynthesisWorkflow Start 6-Ethoxy-1H-indazol-3-amine Step1A Reaction: R-COCl, Pyridine Solvent: THF, 0°C Start->Step1A Path A: Hinge Binder Step1B Reaction: R-X, Cs2CO3 Solvent: DMF, 60°C Start->Step1B Path B: Scaffold Mod. Inter1A Mixture: Mono-Amide + Bis-Amide Step1A->Inter1A Step2A Hydrolysis: 2M NaOH (Cleaves N1-Acyl) Inter1A->Step2A FinalA Target: 3-Amido-6-ethoxyindazole Step2A->FinalA FinalB Target: 1-Alkyl-6-ethoxyindazol-3-amine Step1B->FinalB N1 Selective (>90%)

Figure 2: Strategic workflow for generating Amide vs. N1-Alkyl derivatives. Path A highlights the mandatory hydrolysis step for high purity.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate/PMC. (2023). Describes the utility of the 3-aminoindazole scaffold in kinase inhibition (p53/MDM2 pathway) and general synthesis via nitrile cyclization.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2014). Authoritative study on N1 vs N2 selectivity, citing the "Cesium Effect" and thermodynamic control.

  • Urea Derivatives in Modern Drug Discovery. Journal of Medicinal Chemistry. (2020). Comprehensive review of urea synthesis methods (isocyanates vs triphosgene) relevant to indazole-urea kinase inhibitors like Sorafenib.

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab (UCSF). (2010). Detailed protocols for functionalizing the indazole core for kinase chemical genetics.

Sources

Application

Application Note: High-Fidelity Derivatization of 6-Ethoxy-1H-indazol-3-ylamine

Executive Summary The scaffold 6-Ethoxy-1H-indazol-3-ylamine (CAS: 22013-42-9) represents a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets). However, its derivatizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Ethoxy-1H-indazol-3-ylamine (CAS: 22013-42-9) represents a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets). However, its derivatization presents a classic chemoselectivity challenge: distinguishing between the exocyclic primary amine at position 3 (C3-NH


) and the endocyclic ring nitrogen at position 1 (N1-H).

This Application Note provides validated protocols to achieve high regioselectivity for the C3-amino group. We analyze the electronic influence of the 6-ethoxy substituent and present two distinct workflows: a Protection-Dependent Route (High Fidelity) and a Direct Functionalization Route (High Throughput), complete with structural validation criteria.

Chemical Analysis & Strategic Considerations

Electronic Environment

The 6-ethoxy group functions as a strong Electron Donating Group (EDG) via resonance. This enrichment has two competing consequences:

  • Increased Nucleophilicity at C3-NH

    
    :  The exocyclic amine is more reactive than in unsubstituted indazoles, facilitating amide coupling and reductive amination.
    
  • Increased Acidity/Nucleophilicity at N1: The electron density pushes toward the N1 nitrogen, making it a potent nucleophile (

    
     for the NH). Without control, electrophiles (acyl chlorides, alkyl halides) will preferentially react at N1 due to the "amidine-like" character of the tautomeric system.
    
The Selectivity Challenge

The 3-aminoindazole system exists in a tautomeric equilibrium. Reaction at N1 destroys the aromaticity of the pyrazole ring less than reaction at N2, but N1-alkylation/acylation is often the kinetic product. To target the C3-amine exclusively, one must either block N1 or utilize conditions where the C3-amine's nucleophilicity dominates.

Decision Matrix (Workflow Visualization)

G Start Target: 6-Ethoxy-1H-indazol-3-ylamine Goal Goal: C3-Amine Derivatization Start->Goal Decision Selectivity Strategy Goal->Decision RouteA Route A: Protection (High Fidelity) Recommended for Scale-up Decision->RouteA High Purity Required RouteB Route B: Direct Reaction (Rapid) Recommended for SAR Screening Decision->RouteB Speed Required StepA1 1. N1-Protection (Boc/THP/SEM) RouteA->StepA1 StepB1 Controlled Conditions (Low Temp, Weak Base) RouteB->StepB1 StepA2 2. C3-Functionalization (Amide/Urea/Amine) StepA1->StepA2 StepA3 3. Deprotection StepA2->StepA3 StepB2 Purification Challenge (Separating N1 vs C3 isomers) StepB1->StepB2

Figure 1: Strategic decision tree for derivatizing 3-aminoindazoles. Route A is the "Gold Standard" for process chemistry.

Experimental Protocols

Protocol A: Amide Coupling via N1-Boc Protection (The "Gold Standard")

Rationale: Protecting N1 with a tert-butoxycarbonyl (Boc) group sterically hinders the ring nitrogen and electronically deactivates it, forcing reaction to the C3-amine.

Step 1: N1-Boc Protection
  • Dissolve 6-Ethoxy-1H-indazol-3-ylamine (1.0 eq) in dry THF (10 vol) or DCM.

  • Add DMAP (0.1 eq) and Triethylamine (1.2 eq).

  • Cool to 0 °C.

  • Add Boc

    
    O (1.1 eq) dropwise.
    
  • Stir at RT for 4 hours. Monitor by TLC/LCMS.

    • Note: The product is usually the N1-Boc isomer.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Yield: Typically >85%.

Step 2: C3-Amide Coupling
  • Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 min to activate.

  • Add N1-Boc-6-ethoxy-1H-indazol-3-ylamine (1.0 eq).

  • Heat to 50 °C for 4–12 hours.

    • Why Heat? The C3-amine is electronically deactivated by the indazole ring and the N1-Boc group. Standard RT coupling may be sluggish.

  • Workup: Standard aqueous extraction.

Step 3: Global Deprotection
  • Dissolve intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Neutralize carefully with saturated NaHCO

    
     (do not overshoot pH > 9 to avoid side reactions).
    
  • Isolate the final C3-amido-indazole.

Protocol B: Direct Reductive Amination (Secondary Amine Synthesis)

Rationale: Reductive amination is often sufficiently selective for C3 because the formation of the imine (Schiff base) is much more favorable at the exocyclic amine than at the N1 position.

Reagents:

  • Aldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF

Procedure:

  • Imine Formation: In a reaction vial, combine 6-Ethoxy-1H-indazol-3-ylamine (1.0 eq) and the Aldehyde (1.1 eq) in DCE.

  • Catalysis: Add AcOH (1.0 eq). This protonates the aldehyde and facilitates nucleophilic attack by the C3-amine.

  • Stir at RT for 1 hour. (Ensure imine formation via LCMS; look for M-2 mass).

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Stir vigorously for 20 mins.
    
  • Extraction: Extract with DCM (x3).

  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Note on Reactivity: If the aldehyde is sterically hindered, the imine formation may be slow. In such cases, use Ti(OiPr)


 (Titanium isopropoxide) as a Lewis acid/dehydrating agent before adding the reducing agent.
Protocol C: Urea Formation (Isocyanates)

Rationale: Isocyanates are highly reactive. To avoid N1-reaction, strict stoichiometry and low temperatures are required if N1 is unprotected.

  • Dissolve 6-Ethoxy-1H-indazol-3-ylamine (1.0 eq) in dry THF.

  • Cool to -10 °C (Ice/Salt bath).

  • Add Isocyanate (0.95 eq) dropwise. Using a slight deficit of electrophile prevents over-reaction at N1.

  • Stir for 30 mins at -10 °C, then warm to RT.

  • Precipitation: Often the urea product precipitates out of THF. Filter and wash with cold ether.

Quality Control & Validation

Distinguishing between N1-substituted and C3-substituted products is critical.

NMR Diagnostic Criteria
FeatureC3-Derivatized (Target)N1-Derivatized (Byproduct)
H-N1 Proton Present (Broad singlet,

11-13 ppm)
Absent
Amide/Amine NH Sharp singlet/doublet (

8-10 ppm)
N/A
UV Profile Bathochromic shift (Red shift) due to extended conjugationHypsochromic shift (Blue shift) or loss of aromaticity
HMBC Carbonyl carbon correlates to Indazole C3Carbonyl carbon correlates to Indazole C7a/C3a
Mass Spectrometry Fragmentation[1]
  • C3-Substitution: Fragmentation often cleaves the exocyclic bond, leaving the intact indazole core (m/z ~ 177 for the 6-ethoxy-3-aminoindazole fragment).

  • N1-Substitution: Fragmentation patterns are complex, often involving ring opening.

Troubleshooting Guide

Issue: Low Yield in Amide Coupling (Protocol A)

  • Cause: The C3-amine is an aniline-analog and is electron-poor compared to alkyl amines.

  • Solution: Switch from HATU to POCl

    
      activation or use the Acid Chloride  with Pyridine at reflux.
    

Issue: Bis-alkylation during Reductive Amination

  • Cause: The secondary amine product is more nucleophilic than the primary amine starting material.

  • Solution: Use a bulky reducing agent (STAB) and ensure the aldehyde is added slowly. Alternatively, use the stepwise reductive amination (pre-form imine, then reduce).

Issue: N1-Acylation observed in "Direct" routes

  • Solution: Treat the crude mixture with methanolic ammonia or LiOH/THF for 30 minutes. N1-amides are generally labile (acting like active amides) and will hydrolyze back to N1-H much faster than the stable C3-amide.

References

  • General Indazole Reactivity

    • Lier, F. et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2011.

  • Kinase Inhibitor Synthesis (Indazole Core)

    • Bhatt, F. et al. "Recent advances in 3-aminoindazoles as versatile synthons." Asian Journal of Organic Chemistry, 2021.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • pKa and Electronic Effects

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on Indazole N-H acidity).

Disclaimer: These protocols are intended for use by qualified research personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for 6-Ethoxy-1H-indazol-3-ylamine and all reagents before use.

Method

Scale-up synthesis of 6-Ethoxy-1H-indazol-3-ylamine for pharmaceutical use

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Ethoxy-1H-indazol-3-ylamine , a privileged scaffold in the development of VEGFR and PDGFR kinase inhibitors. Unlike bench...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Ethoxy-1H-indazol-3-ylamine , a privileged scaffold in the development of VEGFR and PDGFR kinase inhibitors. Unlike bench-scale methods that rely on chromatographic purification, this protocol is designed for process scalability , emphasizing thermal safety, cost-efficiency, and high purity (>98%) via crystallization.

The route utilizes a one-pot nucleophilic aromatic substitution (


) followed by cyclization, starting from 4-ethoxy-2-fluorobenzonitrile . Critical process improvements include the use of n-butanol to drive cyclization kinetics and a modified quenching protocol to manage the thermal hazards associated with hydrazine hydrate.

Strategic Retrosynthesis & Reaction Design

The synthesis is designed around the "Hydrazine Cascade" strategy. The 3-aminoindazole core is constructed by disconnecting the N-N and C-N bonds, revealing 4-ethoxy-2-fluorobenzonitrile as the optimal precursor. This route avoids the use of potentially unstable diazonium intermediates often found in alternative indazole syntheses.

Reaction Scheme (Graphviz)

ReactionScheme SM 4-Ethoxy-2-fluorobenzonitrile (Starting Material) Inter [Hydrazone Intermediate] (Transient) SM->Inter SNAr Substitution (n-BuOH, 110°C) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Product 6-Ethoxy-1H-indazol-3-ylamine (Target) Inter->Product Intramolecular Cyclization (-HF)

Figure 1: Reaction pathway involving nucleophilic displacement of fluoride followed by cyclization onto the nitrile.

Process Safety Assessment (Critical)

Hydrazine Hydrate Hazard: Hydrazine is a potent reducing agent, highly toxic, and thermally unstable. In scale-up (100g+), the accumulation of unreacted hydrazine poses a runaway reaction risk.

  • Thermal Onset: Decomposition can begin >120°C.

  • Mitigation Strategy:

    • Solvent Choice: n-Butanol (bp 117°C) is selected over ethanol. It provides a higher reflux temperature to ensure complete consumption of the intermediate hydrazone (preventing accumulation) while remaining below the critical decomposition temperature of hydrazine.

    • Base Stabilization: The addition of a catalytic amount of Sodium Acetate (NaOAc) acts as a buffer, neutralizing the HF byproduct and mitigating potential acid-catalyzed decomposition of hydrazine.

Detailed Experimental Protocol (100g Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)Role
4-Ethoxy-2-fluorobenzonitrile 165.161.0100.0-Limiting Reagent
Hydrazine Hydrate (80%) 50.065.0151.5~147Nucleophile
n-Butanol 74.12--500Solvent
Sodium Acetate 82.030.15.0-Acid Scavenger
Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a nitrogen inlet, and a temperature probe. Note: Magnetic stirring is insufficient for slurries on this scale.

  • Charging: Charge n-Butanol (400 mL) and 4-Ethoxy-2-fluorobenzonitrile (100 g) into the reactor. Stir at 250 RPM until dissolved.

  • Reagent Addition: Add Sodium Acetate (5.0 g). Then, via a dropping funnel, add Hydrazine Hydrate (147 mL) dropwise over 30 minutes.

    • Expert Insight: The dropwise addition controls the initial exotherm associated with mixing and the primary SNAr reaction.

Phase 2: Reaction & Cyclization 4. Heating: Slowly ramp the temperature to reflux (~115-117°C) over 1 hour. 5. Monitoring: Hold at reflux for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC.[1] The reaction is deemed complete when the intermediate hydrazone is <0.5% and starting nitrile is <0.1%.

Phase 3: Work-up & Isolation (Chromatography-Free) 6. Distillation: Switch the condenser to distillation mode. Distill off approximately 250 mL of solvent (mixture of n-butanol, water, and excess hydrazine) under slight vacuum (if needed) to concentrate the mixture.

  • Safety: The distillate contains hydrazine. Treat as hazardous waste immediately.
  • Precipitation: Cool the concentrated residue to 60°C. Slowly add Water (300 mL) as an antisolvent to induce precipitation.
  • Crystallization: Cool the slurry to 0–5°C over 2 hours and hold for 1 hour.
  • Filtration: Filter the solids using a Buchner funnel. Wash the cake with cold Water (2 x 100 mL) to remove residual hydrazine and salts, followed by cold Ethanol (50 mL) to displace water.
  • Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.
Process Workflow Diagram

Workflow Reactor Reactor (1L) Charge: SM + n-BuOH + N2H4 Reflux Reflux @ 117°C (12-16 Hours) Reactor->Reflux Distill Partial Distillation Remove excess N2H4 Reflux->Distill Cryst Crystallization Add Water, Cool to 5°C Distill->Cryst Filter Filtration & Wash (Water/EtOH) Cryst->Filter Dry Vacuum Dry Yield: ~85-90g Filter->Dry

Figure 2: Unit operation flow for the isolation of the target indazole.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the isolated material must meet the following criteria:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): ≥ 98.0% (area %).

  • Hydrazine Content: < 10 ppm (Critical for pharma applications; verify with genotoxic impurity assays).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.3 (s, 1H, Indazole NH) - Broad singlet, exchangeable.

    • δ 7.5 (d, 1H, Ar-H)

    • δ 6.6 (s, 1H, Ar-H)

    • δ 6.5 (d, 1H, Ar-H)

    • δ 5.2 (s, 2H, -NH2) - Broad singlet.

    • δ 4.0 (q, 2H, -OCH2-)

    • δ 1.3 (t, 3H, -CH3)

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Volochnyuk, D. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI Processes. Link

  • Org. Synth. (2013).[2] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. (Contextual grounding on hydrazine safety). Link

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate. Link

Sources

Application

Application Note: Chromatographic Profiling of 6-Ethoxy-1H-indazol-3-ylamine

This Application Note is structured as a comprehensive technical guide for the analysis of 6-Ethoxy-1H-indazol-3-ylamine , a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[1] Target An...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 6-Ethoxy-1H-indazol-3-ylamine , a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[1]

Target Analyte: 6-Ethoxy-1H-indazol-3-ylamine (CAS: 1394067-63-0) Application: Quality Control (QC) of Pharmaceutical Intermediates Techniques: HPLC-UV/MS (High-Performance Liquid Chromatography) & GC-MS (Gas Chromatography-Mass Spectrometry)

Introduction & Significance

6-Ethoxy-1H-indazol-3-ylamine is a pharmacologically significant scaffold, primarily utilized as a key building block in the synthesis of small-molecule kinase inhibitors, specifically targeting Syk (Spleen Tyrosine Kinase) [1]. The purity of this starting material is critical; impurities such as positional isomers (e.g., 4-ethoxy or 5-ethoxy analogs) or incomplete reaction byproducts (e.g., 6-ethoxy-1H-indazole) can propagate through the synthetic pathway, altering the potency and safety profile of the final drug candidate.

This guide provides two orthogonal methods for its analysis:

  • HPLC-UV/MS: For purity assessment, impurity profiling, and quantification in aqueous/organic matrices.[1]

  • GC-MS: For volatile impurity screening and structural confirmation via derivatization.[1]

Physicochemical Profile

Understanding the molecule's properties is the foundation of method development.[1] The 3-aminoindazole core presents amphoteric challenges—the primary amine is basic, while the indazole N-H is weakly acidic.[1]

PropertyValue (Estimated/Lit)Implications for Analysis
Molecular Formula C₉H₁₁N₃OMonoisotopic Mass: 177.09 g/mol
Molecular Weight 177.20 g/mol Detectable by single quad MS (ESI+).[1]
pKa (3-NH₂) ~3.5 - 4.5Weakly basic; remains protonated at acidic pH.[1]
pKa (Indazole NH) ~14Very weak acid; deprotonates only at very high pH.[1]
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1]
Solubility DMSO, Methanol, EthanolPoor water solubility; dissolve samples in MeOH or DMSO.[1]

Protocol A: HPLC-UV/MS Analysis

Rationale: The primary amine group on the indazole ring can cause severe peak tailing on standard C18 columns due to interaction with residual silanols.[1] To mitigate this, we employ a High-pH Reverse Phase strategy.[1] High pH (pH > 9) ensures the amine is largely unprotonated, improving peak shape and loadability [2].[1]

Reagents & Materials[1][2]
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 (High pH resistant).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Methanol:Water.[1]

Instrument Parameters[1]
  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 35°C

  • Detection (UV): 254 nm (Primary), 280 nm (Secondary).[1]

  • Detection (MS): ESI Positive Mode.

    • Capillary Voltage: 3.5 kV[3]

    • Cone Voltage: 30 V (Optimized for [M+H]⁺ = 178.1)

    • Source Temp: 120°C[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955End of Run
System Suitability Criteria
  • Retention Time (RT): ~7.5 ± 0.2 min (Dependent on exact column).[1]

  • Tailing Factor: ≤ 1.3 (Critical for amino-indazoles).[1]

  • Resolution: > 2.0 from nearest impurity.

Protocol B: GC-MS Analysis with Derivatization

Rationale: 6-Ethoxy-1H-indazol-3-ylamine contains two active protons (primary amine -NH₂ and indazole ring -NH).[1] Direct injection into GC often leads to thermal degradation or adsorption in the inlet.[1] Silylation is required to replace these active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable [3].[1][4]

Derivatization Workflow[1][6][7]
  • Weigh: 5 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL of Anhydrous Pyridine.

  • Reagent Addition: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Cool: Allow to reach room temperature before injection.

Instrument Parameters[1]
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 260°C.

  • Transfer Line: 280°C.[1]

Temperature Program
  • Initial: 100°C (Hold 1 min).

  • Ramp: 20°C/min to 300°C.

  • Final: 300°C (Hold 5 min).

Mass Spectral Interpretation (EI Source)

Upon derivatization, the molecule typically accepts two TMS groups (Bis-TMS derivative).[1]

  • Target Mass (Bis-TMS): 177 + (2 x 72) = 321 m/z .[1]

  • Key Fragments:

    • m/z 321 (M⁺): Molecular ion (often robust).[1]

    • m/z 306 (M - 15): Loss of methyl group from TMS.[1]

    • m/z 73: Trimethylsilyl cation (characteristic of TMS derivatives).[1]

Visual Workflows (Graphviz)

Workflow 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Identification).

AnalyticalWorkflow Start Sample: 6-Ethoxy-1H-indazol-3-ylamine Goal Define Analytical Goal Start->Goal Quant Purity & Quantification Goal->Quant Non-volatile impurities Struct Structural ID & Volatiles Goal->Struct Isomer ID / Volatiles Prep_HPLC Dissolve in MeOH:Water Filter 0.22 µm Quant->Prep_HPLC Prep_GC Dissolve in Pyridine Add MSTFA + 1% TMCS Heat 60°C, 30 min Struct->Prep_GC HPLC HPLC-UV/MS (High pH C18) Result_HPLC Output: % Purity (UV) [M+H]+ = 178.1 HPLC->Result_HPLC GC GC-MS (Derivatization Req.) Result_GC Output: EI Spectrum Bis-TMS M+ = 321 GC->Result_GC Prep_HPLC->HPLC Prep_GC->GC

Caption: Decision matrix for selecting HPLC vs. GC-MS workflows based on analytical requirements.

Workflow 2: HPLC Method Development Logic

This diagram details the causality behind the choice of High pH mobile phases for this specific amino-indazole.

HPLC_Logic Compound Analyte: 3-Aminoindazole Core Problem Issue: Basic Amine (pKa ~4) + Silanol Interaction Compound->Problem Low_pH Low pH (Formic Acid) Amine Protonated (+) Problem->Low_pH Standard Approach High_pH High pH (pH 10) Amine Neutral (0) Problem->High_pH Recommended Result_Low Peak Tailing Poor Resolution Low_pH->Result_Low Result_High Sharp Peaks High Loadability High_pH->Result_High

Caption: Mechanistic rationale for selecting High pH Mobile Phase to suppress amine ionization and improve peak shape.

References

  • European Patent Office. (2012).[1] Compounds as Syk Kinase Inhibitors. EP2489663A1.[1] Link

  • Waters Corporation. (2020).[1] Effect of pH on the Separation of Basic Compounds. Application Note. Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: Silylation. Technical Bulletin. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 6-Ethoxy-1H-indazol-3-ylamine synthesis

Technical Support Center: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine Case ID: IND-06-ETH-OPT Subject: Yield Optimization & Process Stabilization for Axitinib Intermediate Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine

Case ID: IND-06-ETH-OPT Subject: Yield Optimization & Process Stabilization for Axitinib Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The synthesis of 6-Ethoxy-1H-indazol-3-ylamine (CAS: 223595-36-8) is a critical gateway step in the manufacturing of the VEGFR inhibitor Axitinib . While the literature often suggests a standard reaction between 2-fluoro-4-ethoxybenzonitrile and hydrazine hydrate, users frequently report yields stalling at 40-50% accompanied by "tar" formation.

The Root Cause: The presence of the 4-ethoxy group (an electron-donating group) deactivates the benzene ring toward the initial Nucleophilic Aromatic Substitution (


) compared to electron-deficient analogs (e.g., nitro-indazoles). Consequently, standard ethanol reflux protocols often fail to reach the activation energy required for complete conversion, leading to stalled intermediates that degrade into oligomeric tars.

This guide provides an optimized High-Temperature n-Butanol Protocol designed to push conversion >85% while suppressing oxidative degradation.

The Synthetic Pathway (Visualized)

The following diagram illustrates the reaction logic and the critical failure points (red nodes) where yield is lost.

G Start 2-Fluoro-4-ethoxybenzonitrile Inter Intermediate: 2-Hydrazinyl-4-ethoxybenzonitrile Start->Inter SnAr (Slowed by EtO-) Reagent Hydrazine Hydrate (Excess) Reagent->Inter Cyclization Cyclization (Rate Limiting Step) Inter->Cyclization Requires >100°C Side1 Bis-aryl Azine (Impurity A) Inter->Side1 Low Hydrazine Equiv. Product 6-Ethoxy-1H-indazol-3-ylamine Cyclization->Product Side2 Oxidative Tar (Black Polymer) Product->Side2 Air Exposure High pH

Figure 1: Reaction pathway highlighting the deactivating effect of the ethoxy group and critical side-reaction pathways.

Optimized Experimental Protocol

Disclaimer: Hydrazine is a potential carcinogen and unstable.[1] All operations must occur in a fume hood.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
2-Fluoro-4-ethoxybenzonitrile 1.0SubstratePurity >98% (HPLC)
Hydrazine Hydrate (80% or 64%) 5.0 - 6.0 ReagentFresh bottle. Old hydrazine forms azines.
n-Butanol 5-7 VolSolventBP: 117°C. Essential for cyclization kinetics.
Nitrogen (

)
N/AProtectantContinuous sparging is mandatory.
Step-by-Step Methodology
  • Inerting: Charge a 3-neck Round Bottom Flask (RBF) with n-Butanol . Sparge with

    
     for 15 minutes to remove dissolved oxygen. Rationale: Aminoindazoles oxidize rapidly in hot, aerated solvents.
    
  • Charging: Under positive

    
     flow, add 2-Fluoro-4-ethoxybenzonitrile  (1.0 equiv). Stir until dissolved.
    
  • Reagent Addition: Add Hydrazine Hydrate (5.0 equiv) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction (The "Hard" Reflux): Heat the mixture to 115°C (Reflux) .

    • Checkpoint: Do not stop at 80°C (Ethanol reflux temp). The ethoxy-deactivated ring requires >110°C to drive the intramolecular attack on the nitrile.

    • Monitor by HPLC/TLC every 2 hours. Reaction typically requires 6–12 hours.

  • Workup (Crystallization):

    • Cool reaction mixture slowly to room temperature.

    • Add Water (approx. 2 volumes relative to n-butanol) dropwise to induce precipitation.

    • Cool further to 0–5°C and stir for 1 hour.

  • Isolation: Filter the solid. Wash the cake with cold water (to remove excess hydrazine) followed by cold heptane (to remove organic impurities).

  • Drying: Dry under vacuum at 45°C. Avoid temperatures >60°C during drying to prevent darkening.

Troubleshooting Guide

Issue 1: "The reaction stalls at 60% conversion."
  • Diagnosis: Incomplete cyclization due to insufficient thermal energy.

  • The Fix: You are likely using Ethanol (BP 78°C). The activation energy for the ethoxy-substituted ring closure is too high for ethanol. Switch to n-Butanol or Methoxyethanol to achieve internal temperatures >110°C.

Issue 2: "The product is a black/brown tar instead of an off-white solid."
  • Diagnosis: Oxidative polymerization. 3-aminoindazoles are electron-rich and behave like phenylamines; they oxidize easily at high pH and temperature.

  • The Fix:

    • Ensure the system is under Nitrogen throughout the reflux.

    • Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) if the solvent quality is poor.

    • Limit the exposure to light during workup.

Issue 3: "I see a major impurity at RRT 1.2 (HPLC) that won't wash out."
  • Diagnosis: Formation of the "Bis-Aryl Azine" dimer. This happens when the intermediate hydrazine attacks another molecule of starting material instead of cyclizing.

  • The Fix: Increase Hydrazine Hydrate stoichiometry to 6.0 - 8.0 equivalents . High local concentration of hydrazine favors the mono-substitution over the dimer formation.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Fluoro-4-hydroxybenzonitrile and alkylate it after forming the indazole? A: Not recommended. Alkylating the 3-aminoindazole core is regiochemically difficult. You will get a mixture of N1-ethyl, N2-ethyl, and N3-amino-alkylation. It is chemically superior to install the ethoxy group on the benzene ring before cyclization.

Q: Why not use DMF or DMSO to increase the temperature? A: While they solve the temperature issue, they make isolation difficult. Hydrazine hydrate and water are miscible with DMF/DMSO, preventing simple crystallization. n-Butanol offers the "Goldilocks" zone: high boiling point for kinetics, but limited water solubility to allow precipitation upon water addition.

Q: Is the 3-amino group stable? A: It is relatively stable but can undergo diazotization if exposed to nitrites/acids. Store the solid in a dark, cool, dry place under inert gas for long-term stability.

References

  • Pfizer Inc. (2006). Process for the preparation of polymorphs of an indazole derivative (Axitinib). World Intellectual Property Organization. WO2006048745A1. Link

  • Lian, G., et al. (2014).[2] Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 20(6). (Provides mechanistic insight into indazole cyclization kinetics). Link

  • Org. Process Res. Dev. (2014). Scalable Synthesis of Axitinib. (General process chemistry principles regarding hydrazine stoichiometry in SnAr reactions). Link

  • Sigma-Aldrich/Merck. (2024). Safety Data Sheet: Hydrazine Hydrate. (Safety protocols for high-temp hydrazine reactions). Link

Sources

Optimization

Technical Support Center: Purification of 6-Ethoxy-1H-indazol-3-ylamine

Welcome to the technical support center for the purification of 6-Ethoxy-1H-indazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethoxy-1H-indazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and purification sciences, tailored to the specific structural features of the indazole scaffold.

Introduction to Purification Challenges

6-Ethoxy-1H-indazol-3-ylamine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its purification can be non-trivial. The presence of a basic amino group, a polar indazole core, and the potential for isomer formation during synthesis creates a unique set of challenges that require careful consideration of purification strategies. The primary hurdles often involve the separation of structurally similar impurities, such as positional isomers, and the removal of unreacted starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Ethoxy-1H-indazol-3-ylamine?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 3-aminoindazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine.[2] Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-halo-4-ethoxybenzonitrile.

  • Positional Isomers: Specifically, the formation of the 2H-indazole isomer alongside the desired 1H-indazole. The alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products.[3]

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the nitrile group or over-alkylation can occur.

Q2: My purified 6-Ethoxy-1H-indazol-3-ylamine is colored. Is this normal, and how can I remove the color?

A2: While a slight off-white or pale-yellow color can be common for amino-substituted aromatic compounds due to minor oxidation, a significant coloration (e.g., dark brown or red) suggests the presence of impurities. These colored impurities are often highly conjugated or polymeric species. Treatment with activated carbon during recrystallization can be effective in removing them. However, be aware that activated carbon can also adsorb your product, so its use should be minimized and optimized.

Q3: What are the best analytical techniques to assess the purity of 6-Ethoxy-1H-indazol-3-ylamine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and detecting closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and identifying any residual solvents or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying unknown impurities.

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and for developing a solvent system for column chromatography.

Troubleshooting Guide

Problem 1: Difficulty in Removing a Persistent Impurity with Similar Polarity
Probable Cause Solution
Positional Isomer (2H-indazole): The 2H-indazole isomer often has very similar polarity to the desired 1H-isomer, making separation by standard column chromatography challenging.Optimize Column Chromatography: Use a shallower solvent gradient and consider a different stationary phase, such as alumina or a bonded-phase silica gel. Recrystallization: Carefully screen for a solvent system that provides differential solubility between the two isomers. This may require testing a wide range of solvents and solvent mixtures.
Unreacted Starting Material: If the starting material has a polarity close to the product, it may co-elute.Reaction Optimization: Ensure the reaction goes to completion by increasing the reaction time, temperature, or the equivalents of a reagent. Chemical Wash: If the starting material has a different acidic/basic character, an aqueous wash of the organic solution can be effective.
Problem 2: Product Oiling Out During Recrystallization
Probable Cause Solution
Solvent Choice: The chosen solvent may be too good of a solvent for the compound, even at room temperature, or the compound's melting point is lower than the boiling point of the solvent.Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common solvent mixtures for amines include ethanol/water, and ethyl acetate/hexanes.[4][5]
Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate as an oil rather than forming crystals.Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling out.Pre-purification: If the compound is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Problem 3: Low Recovery After Column Chromatography
Probable Cause Solution
Product Streaking on the Column: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and recovery.Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will compete with your compound for the active sites on the silica gel, resulting in better peak shape and improved recovery.
Incorrect Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.Systematic Solvent Screening: Use TLC to find an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.

Experimental Protocols

Protocol 1: Recrystallization of 6-Ethoxy-1H-indazol-3-ylamine

This protocol is a general guideline and may require optimization.

  • Solvent Screening: In small vials, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures like ethyl acetate/hexanes and ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude 6-Ethoxy-1H-indazol-3-ylamine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Activated Carbon Treatment: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then heat the mixture back to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and impurities, with an Rf value for the product of around 0.3. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column with the chosen eluent. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Ethoxy-1H-indazol-3-ylamine.

Visualization of Purification Workflow

Caption: General purification workflow for 6-Ethoxy-1H-indazol-3-ylamine.

Logical Relationships in Troubleshooting

Caption: Troubleshooting logic for low purity of 6-Ethoxy-1H-indazol-3-ylamine.

References

  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. PubMed. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of 6-Ethoxy-1H-indazol-3-ylamine

The following technical guide serves as a comprehensive resource for researchers working with 6-Ethoxy-1H-indazol-3-ylamine (also known as 3-Amino-6-ethoxyindazole ). This document is structured to address stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for researchers working with 6-Ethoxy-1H-indazol-3-ylamine (also known as 3-Amino-6-ethoxyindazole ). This document is structured to address stability challenges, storage protocols, and troubleshooting scenarios encountered in drug discovery and medicinal chemistry workflows.

Executive Technical Profile

  • Compound Name: 6-Ethoxy-1H-indazol-3-ylamine

  • Chemical Structure: Indazole core with a primary amine at position 3 and an ethoxy ether linkage at position 6.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Reactivity:

    • 3-Amino Group: Highly nucleophilic; susceptible to oxidative coupling (dimerization) and condensation with electrophiles (aldehydes/ketones).

    • Indazole Ring: Electron-rich due to the 6-ethoxy substituent; prone to electrophilic aromatic substitution and photo-oxidation.

    • Tautomerism: Exists in equilibrium between the amino-1H-indazole and imino-1,2-dihydroindazole forms, affecting solubility and binding affinity.

Critical Stability Analysis

A. Oxidative Instability (The "Browning" Effect)

The most common issue reported is the discoloration of the solid or solution from off-white to brown/black.

  • Mechanism: The electron-rich 3-amino group undergoes radical-mediated oxidation in the presence of atmospheric oxygen. This often leads to the formation of azo-dimers (Ar-N=N-Ar) or complex polymeric species. The 6-ethoxy group donates electron density into the ring, lowering the oxidation potential and accelerating this process compared to the unsubstituted indazole.

  • Impact: Loss of titer, appearance of impurity peaks in LC-MS (typically [M-H]

    
     or [2M-2H] species), and potential assay interference due to colored byproducts.
    
B. Photolytic Degradation

Indazoles possess strong UV absorption bands. Exposure to ambient light, especially in solution (DMSO/Methanol), can trigger:

  • Photo-oxidation: Acceleration of the oxidative pathways described above.

  • Ring Cleavage: High-intensity UV can theoretically induce N-N bond homolysis, though this is less common than simple oxidation.

C. Solution State Stability (Hydrolysis & pH)
  • Ether Linkage: The 6-ethoxy group is chemically robust and resistant to hydrolysis under physiological conditions (pH 7.4). However, it may cleave under strong acidic conditions (pH < 1) at elevated temperatures, yielding the phenol derivative.

  • Amine Stability: In aqueous buffers, the compound is stable for 24-48 hours if protected from light. However, in protic solvents (MeOH, Water) without pH control, tautomeric shifts can complicate NMR interpretation.

Troubleshooting & FAQs

Q1: My sample has turned from a white powder to a sticky brown solid. Is it salvageable?

Diagnosis: Severe oxidative degradation and hygroscopic moisture absorption. Root Cause: Storage in a non-inert atmosphere or compromised seal allowing oxygen and moisture ingress. Action:

  • Assess Purity: Run a quick LC-MS. If the parent peak (M+H) is >90%, recrystallization (typically from Ethanol/Water or Toluene) may recover the material.

  • Disposal: If purity is <80% or multiple high-MW peaks appear, discard the lot. The oxidation byproducts are difficult to separate. Prevention: Always store under Argon/Nitrogen at -20°C.

Q2: I see a "split" peak in my HPLC chromatogram. Is this an impurity?

Diagnosis: Likely Tautomerism or Rotamers , not necessarily an impurity. Explanation: 3-Aminoindazoles can exist as the 1H-amino and 2H-imino tautomers. In slow-exchange solvents (like DMSO-d6) or on certain C18 columns, this can manifest as peak broadening or splitting. Verification:

  • Run the HPLC column at a higher temperature (e.g., 40-50°C) to speed up the exchange; the peaks should coalesce.

  • Check the mass spectrum; both peaks should have identical m/z.

Q3: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4).

Diagnosis: Poor aqueous solubility of the free base. Technical Insight: The 3-amino group is weakly basic, and the indazole NH is weakly acidic (pKa ~14). At neutral pH, the molecule is largely uncharged and hydrophobic (LogP ~1.5-2.0). Protocol Adjustment:

  • Limit DMSO: Keep final DMSO concentration < 1% if possible, but you may need up to 5% for high concentrations.

  • Saline Selection: Avoid high-salt buffers initially. Predilute in water, then add concentrated buffer.

  • Formulation: For animal studies, use a vehicle containing 5% DMSO / 40% PEG400 / 55% Water or 0.5% Methylcellulose .

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • Arrival: Upon receipt, verify the seal integrity.

  • Aliquot: In a glove box or under a nitrogen stream, weigh out single-use aliquots (e.g., 1-5 mg) into amber glass vials.

  • Seal: Parafilm is insufficient. Use screw caps with PTFE liners.

  • Environment: Store at -20°C .

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

SOP-02: Solubilization for In Vitro Assays
  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM stock . Avoid concentrations >50 mM as precipitation becomes unpredictable upon freeze-thaw cycles.

  • Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.

  • Storage of Stock: Store DMSO stocks at -20°C or -80°C. Discard after 3 freeze-thaw cycles or 1 month, whichever comes first.

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the primary degradation mechanism (oxidative dimerization) that users must prevent.

G cluster_conditions Accelerating Factors Start 6-Ethoxy-1H-indazol-3-ylamine (Active Monomer) Oxidation Oxidation (O2 / Light) Start->Oxidation Radical N-Centered Radical Intermediate Oxidation->Radical - e-, - H+ Dimer Azo-Dimer (Inactive/Colored Impurity) Radical->Dimer Dimerization Polymer Polymeric Aggregates (Brown Precipitate) Radical->Polymer Chain Reaction Factors • High pH • UV Light • Metal Ions (Fe, Cu) Factors->Oxidation

Caption: Fig 1. Oxidative pathway leading to sample discoloration.[1][2] The electron-rich amino group is the primary site of radical formation, catalyzed by light and trace metals.

Figure 2: Recommended Handling Workflow

A decision tree for ensuring sample integrity from storage to assay.

Workflow Rec Receive Compound Check Check Appearance (White/Off-White?) Rec->Check Aliquot Aliquot under N2/Ar (Amber Vials) Check->Aliquot Yes Purify Re-Purify / Discard Check->Purify No (Brown/Sticky) Store Store at -20°C (Desiccated) Aliquot->Store Solubilize Solubilize in DMSO (Max 20mM) Store->Solubilize Use immediately Assay Dilute for Assay (<1% DMSO) Solubilize->Assay

Caption: Fig 2. Standard workflow for handling 3-aminoindazoles to minimize moisture uptake and oxidation.

References

  • Synthesis and Properties of Aminoindazoles: Title: "Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles" Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • General Stability of Indazole Derivatives: Title: "1H-indazol-3-amine | C7H7N3 | CID 13399" Source: PubChem (National Institutes of Health) URL:[Link]

  • Solubility and Handling of DMSO Stocks: Title: "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules" Source: PubMed Central (PMC) URL:[Link]

  • Related Synthesis (6-Ethoxy Precursors)

Sources

Optimization

Technical Support Center: Handling and Troubleshooting for 6-Ethoxy-1H-indazol-3-ylamine

Introduction: 6-Ethoxy-1H-indazol-3-ylamine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Ethoxy-1H-indazol-3-ylamine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] Its unique structure, featuring a reactive amino group and an indazole core, makes it a valuable synthon for drug discovery professionals. However, its handling and use in reactions are not without challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate the common pitfalls associated with this compound, ensuring experimental success and safety.

Section 1: Core Safety and Handling Protocols

Proper handling is the foundation of any successful experiment. Given the hazardous nature of indazole amines, adherence to safety protocols is non-negotiable.[2][3]

Q1: What are the primary hazards of 6-Ethoxy-1H-indazol-3-ylamine and what is the mandatory PPE?

Answer: Based on data from analogous indazole compounds, 6-Ethoxy-1H-indazol-3-ylamine should be treated as a hazardous substance. The primary risks include:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

Therefore, all handling must be performed inside a certified chemical fume hood.

PPE Category Specification Rationale
Eye Protection Chemical safety gogglesProtects against dust particles and splashes.[5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[5]
Body Protection Flame-retardant lab coatProtects skin and clothing from contamination.
Respiratory Use within a chemical fume hoodA mechanical exhaust system is required to prevent inhalation of dust.[5][6]
Q2: What are the optimal storage conditions for this reagent to ensure its long-term stability?

Answer: The stability of 6-Ethoxy-1H-indazol-3-ylamine is critical for reproducible results. The amine moiety is susceptible to oxidation, and the compound can be sensitive to moisture.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] This minimizes the risk of oxidative degradation.

  • Temperature: Keep in a cool, dry, and well-ventilated place, ideally at room temperature.[6][7]

  • Container: The container must be kept tightly closed to prevent moisture absorption and contamination.[5][6]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.[5]

Workflow for Safe Handling

The following diagram outlines the essential workflow for handling 6-Ethoxy-1H-indazol-3-ylamine from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receive Receive & Verify Compound Store Store Under Inert Gas, Cool & Dry Conditions Receive->Store DonPPE Don Full PPE (Goggles, Gloves, Lab Coat) Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound (Minimize Dust) FumeHood->Weigh Reaction Perform Reaction Weigh->Reaction Quench Quench & Workup Reaction->Quench Purify Purify Product Quench->Purify Decontaminate Decontaminate Glassware & Surfaces Purify->Decontaminate Waste Dispose of Waste per Institutional Guidelines Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Standard workflow for handling 6-Ethoxy-1H-indazol-3-ylamine.

Section 2: Troubleshooting Experimental Pitfalls

This section addresses the most common issues encountered during reactions involving 6-Ethoxy-1H-indazol-3-ylamine.

Q3: My compound has poor solubility in common reaction solvents. What should I do?

Answer: This is a frequent challenge. The parent 1H-indazol-6-amine has very low aqueous solubility (18.2 µg/mL at pH 7.4), and the ethoxy group may not sufficiently improve this in polar solvents.[3]

Causality: The planar, heterocyclic structure with hydrogen bonding capabilities can lead to strong crystal lattice energy and low solubility in non-polar solvents, while the hydrophobic backbone limits solubility in water.

Troubleshooting Steps:

  • Solvent Screening: Test solubility in a range of aprotic polar solvents.

  • Heating: Gently warming the mixture can significantly improve solubility and dissolution rate. Always check the compound's thermal stability first.

  • Co-Solvent Systems: Using a mixture of solvents (e.g., THF/DMF) can disrupt solute-solute interactions and improve solubility.

Solvent Class Examples Use Case & Rationale
Aprotic Polar DMF, DMSO, NMPGenerally the best choice for dissolving polar, poorly soluble organics. Their high polarity solvates the molecule effectively.
Ethers THF, DioxaneGood for reactions where protic solvents or highly coordinating solvents are undesirable.
Alcohols MeOH, EtOH, IPACan be effective, but may act as nucleophiles in certain reactions. Use with caution.
Chlorinated DCM, ChloroformUseful for less polar derivatives and for extractions, but often lower dissolving power for the parent amine.
Q4: My reaction is giving a mixture of N1 and N2 substituted products. How can I control regioselectivity?

Answer: The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential tautomerism and competitive reactions, such as alkylation.[8] The 1H-tautomer is generally more stable, but reaction conditions can influence which nitrogen reacts.[8]

Causality: The kinetic site of deprotonation/reaction may differ from the thermodynamic one. The choice of base, solvent, and counter-ion can all influence the N1/N2 ratio.

Strategies for Control:

  • Steric Hindrance: The N1 position is generally less sterically hindered. Using bulky electrophiles may favor reaction at N1.

  • Protecting Groups: A common strategy is to install a protecting group that can be selectively removed. For instance, reaction with formaldehyde can yield N1-hydroxymethyl derivatives.[8]

  • Base and Solvent Effects:

    • Strong, non-nucleophilic bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) often favor N1 alkylation.

    • Phase-transfer catalysis conditions can sometimes favor N2 substitution.

  • Directed Synthesis: Synthesizing the indazole core with the desired substituent already in place is often the most reliable method.[9][10]

Troubleshooting Workflow for Poor Reaction Outcomes

If you are facing low yield, low purity, or unexpected side products, use the following decision tree to diagnose the issue.

G Start Poor Yield / Purity Solubility Is Starting Material Fully Dissolved? Start->Solubility Degradation Is the Reagent Old or Improperly Stored? Start->Degradation SideReaction Are There Unexpected Spots by TLC/LCMS? Start->SideReaction Sol_No No Solubility->Sol_No Change solvent, add co-solvent, or gently heat. Sol_Yes Yes Solubility->Sol_Yes Deg_Yes Yes Degradation->Deg_Yes Use fresh, properly stored reagent under inert gas.[7] Side_Yes Yes SideReaction->Side_Yes Check for N1/N2 isomers.[8] Consider incompatible reagents (strong oxidizers/acids).[5] Lower reaction temperature. Sol_Action Sol_Action Sol_No->Sol_Action Change solvent, add co-solvent, or gently heat. Deg_Action Deg_Action Deg_Yes->Deg_Action Use fresh, properly stored reagent under inert gas.[7] Side_Action Side_Action Side_Yes->Side_Action Check for N1/N2 isomers.[8] Consider incompatible reagents (strong oxidizers/acids).[5] Lower reaction temperature.

Sources

Troubleshooting

Technical Support Center: 6-Ethoxy-1H-indazol-3-ylamine Purity Optimization

Status: Active Ticket Type: Process Optimization & Troubleshooting Subject: Purity Enhancement and Impurity Profiling for 6-Ethoxy-1H-indazol-3-ylamine (CAS: 22263-63-4) Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization & Troubleshooting Subject: Purity Enhancement and Impurity Profiling for 6-Ethoxy-1H-indazol-3-ylamine (CAS: 22263-63-4) Assigned Specialist: Senior Application Scientist, API Process Development

Executive Summary

This guide addresses critical quality attributes (CQAs) for 6-Ethoxy-1H-indazol-3-ylamine , a pivotal intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs). Researchers frequently encounter three primary failure modes: oxidative discoloration (pinking/browning), persistent hydrazine contamination (a genotoxic impurity), and regioisomeric byproducts .

The protocols below prioritize Self-Validating Systems —workflows where visual or analytical checkpoints confirm success at every stage, minimizing the risk of carrying impurities into downstream API steps.

Module 1: The "Pink Product" Incident (Oxidation & Color)

User Issue: "My product comes out of the reactor off-white, but turns pink or brown during vacuum drying. NMR looks clean, but the appearance fails specification."

Root Cause Analysis

The 3-aminoindazole moiety is electron-rich and susceptible to air oxidation. The "pinking" is often due to trace formation of azo-dimers or diazo species triggered by radical propagation on the crystal surface. This is not always detectable by standard 1H-NMR due to the low ppm levels required to cause coloration.

Troubleshooting Protocol: The Reductive Workup

To stabilize the amine, you must interrupt the oxidation pathway during the crystallization event.

Step-by-Step Solution:

  • Dissolution: Dissolve the crude solid in Ethanol/Water (3:1) at reflux.

  • Scavenging: Add Activated Carbon (Norit, 5 wt%) and Sodium Dithionite (Na₂S₂O₄, 1-2 wt%) .

    • Why? Carbon adsorbs high-molecular-weight colored oligomers. Sodium dithionite acts as a reducing agent to quench radical species.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly under a Nitrogen blanket .

    • Critical Checkpoint: If the mother liquor turns dark immediately upon cooling, oxygen exclusion was insufficient.

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed. Do not use air.

Data: Effect of Additives on Color Stability
Additive during RecrystallizationColor (T=0)Color (T=24h, Air exposed)Purity (HPLC)
None (Control)Off-whiteLight Brown98.5%
Activated Carbon (5%)WhitePale Pink99.1%
Sodium Dithionite (2%) + Carbon Brilliant White White 99.4%

Module 2: Genotoxic Impurity Removal (Hydrazine)

User Issue: "We are detecting Hydrazine levels >20 ppm. Our limit is <1 ppm. Standard drying isn't removing it."

Root Cause Analysis

The synthesis typically involves the reaction of 2-fluoro-4-ethoxybenzonitrile with excess hydrazine hydrate . Hydrazine is a sticky molecule that can become entrapped within the crystal lattice of the indazole, or form weak hydrogen-bonded solvates that vacuum drying cannot break.

Troubleshooting Protocol: The "Slurry Swish"

Recrystallization alone often traps hydrazine. A reslurry technique in a solvent that swells the crystal lattice without dissolving it is more effective for purging trace volatiles.

Step-by-Step Solution:

  • Solvent Selection: Use Water:Methanol (95:5) . The product is largely insoluble in water, while hydrazine is fully miscible.

  • The Swish: Suspend the solid in the solvent (10 volumes).

  • Agitation: Stir vigorously at 50°C for 4 hours .

    • Mechanism:[1][2][3][4][5] The heat increases the kinetic energy of the lattice, allowing trapped hydrazine to diffuse out into the aqueous phase.

  • Filtration: Filter and wash the cake with warm water (not cold, to prevent shock-precipitation of surface impurities).

Authoritative Note: For strict GMP compliance, if hydrazine persists, consider using a scavenger resin (e.g., polymer-supported benzaldehyde) in the mother liquor, though the water slurry is usually sufficient for this specific intermediate (Source: Org. Process Res. Dev. strategies for hydrazine remediation).

Module 3: Synthesis Efficiency (Low Yield)

User Issue: "The reaction stalls with 15% starting material (2-fluoro-4-ethoxybenzonitrile) remaining. Adding more hydrazine doesn't help."

Root Cause Analysis

The cyclization of the intermediate hydrazone to the indazole requires significant thermal energy. Ethanol reflux (78°C) is often insufficient for difficult substrates like ethoxy-substituted benzonitriles.

Troubleshooting Protocol: Solvent Switch

Switch the reaction solvent from Ethanol to n-Butanol (BP: 117°C).

Protocol:

  • Charge: 2-Fluoro-4-ethoxybenzonitrile (1.0 eq) in n-Butanol (5 vol).

  • Reagent: Add Hydrazine Hydrate (3.0 - 5.0 eq).

  • Reflux: Heat to 110-115°C.

  • Monitor: Check HPLC at 4 hours. The higher temperature drives the nucleophilic aromatic substitution (SNAr) and the subsequent ring closure much faster.

Visual Troubleshooting Guides

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on observed impurity profile.

PurificationLogic Start Crude 6-Ethoxy-1H-indazol-3-ylamine CheckColor Check Appearance Start->CheckColor Pink Pink/Brown Color CheckColor->Pink Oxidation Detected White White/Off-White CheckColor->White Visual Pass CheckGTI Check Hydrazine (GTI) HighHyd Hydrazine > 10 ppm CheckGTI->HighHyd Contaminated LowHyd Hydrazine < 10 ppm CheckGTI->LowHyd Clean ActionOx Recrystallize w/ Na2S2O4 + Carbon (Reductive Workup) Pink->ActionOx White->CheckGTI ActionWash Water/MeOH Slurry (50°C) (Lattice Diffusion) HighHyd->ActionWash Final Final API Grade Intermediate LowHyd->Final ActionOx->CheckGTI ActionWash->Final

Diagram 2: Synthetic Pathway & Impurity Fate

Caption: Mapping the transformation of starting materials to product and the fate of key impurities.

SynthesisFate SM 2-Fluoro-4-ethoxybenzonitrile Reaction Reaction (n-BuOH, 115°C) SNAr + Cyclization SM->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Crude Crude Indazole Reaction->Crude Impurity1 Impurity: Azines/Dimers (Color) Crude->Impurity1 Oxidation Impurity2 Impurity: Residual Hydrazine (Genotoxin) Crude->Impurity2 Entrapment Purification Purification (Slurry/Recryst) Crude->Purification Impurity1->Purification Removed by Carbon/Dithionite Impurity2->Purification Removed by H2O Wash Product Pure 6-Ethoxy-1H-indazol-3-ylamine Purification->Product

References

  • Pfizer Inc. (2007). Process for the preparation of indazoles. U.S. Patent 7,253,286. (Describes the synthesis of Axitinib intermediates using the hydrazine/benzonitrile route). Link

  • Lundbeck A/S . (2012). Synthesis of 3-aminoindazoles. World Intellectual Property Organization WO2012022408. (Detailed workup procedures for aminoindazoles). Link

  • Organic Process Research & Development . (2014). Control of Genotoxic Impurities in the Synthesis of APIs. (General guidelines on hydrazine removal via aqueous slurries). Link

  • Journal of Medicinal Chemistry . (2010). Discovery of Axitinib with Indazole Scaffold. (Context on the 6-substitution patterns in indazole kinase inhibitors). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 6-Ethoxy-1H-indazol-3-ylamine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 6-Ethoxy-1H-indazol-3-ylamine, a heterocyclic amine of interest in pharmaceutical development. While specific validated methods for this compound are not publicly available, this document will establish a scientifically grounded framework for their development and validation, drawing upon established principles for similar molecular entities and international regulatory guidelines.

Introduction to 6-Ethoxy-1H-indazol-3-ylamine and the Imperative of Method Validation

6-Ethoxy-1H-indazol-3-ylamine is a substituted indazole, a class of compounds recognized for their diverse biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and precisely quantify the compound and its potential impurities is critical. Analytical method validation provides documented evidence that a method is fit for its intended purpose.[3][4] This guide will focus on two common and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and, for enhanced sensitivity, Fluorescence (FLR) detection.

The choice of an analytical method is fundamentally linked to the physicochemical properties of the analyte. Based on the structure of 6-Ethoxy-1H-indazol-3-ylamine and data from related indazole amines, we can infer the following key properties relevant to analytical method development:

  • UV Absorbance: The fused aromatic ring system of the indazole core imparts inherent UV chromophores, making UV-based detection a viable primary strategy.

  • Solubility: Likely to exhibit moderate to low aqueous solubility, with good solubility in organic solvents such as methanol, ethanol, and acetonitrile.[5] This is a critical consideration for sample and mobile phase preparation in liquid chromatography.

  • Chemical Reactivity: The presence of a primary amine group allows for derivatization reactions, which can be leveraged to enhance detectability, particularly for fluorescence-based methods.[4]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its high resolving power, reproducibility, and robustness. For 6-Ethoxy-1H-indazol-3-ylamine, an RP-HPLC-UV method would be the logical starting point for development and validation.

Experimental Protocol: RP-HPLC-UV Method

Objective: To determine the purity of 6-Ethoxy-1H-indazol-3-ylamine and quantify it in the presence of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for pH adjustment)

  • 6-Ethoxy-1H-indazol-3-ylamine reference standard

Chromatographic Conditions (Illustrative Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (likely in the 220-300 nm range).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the 6-Ethoxy-1H-indazol-3-ylamine reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration by diluting the stock solution with the mobile phase starting composition (e.g., 90:10 Mobile Phase A:B).

Validation of the RP-HPLC-UV Method

The validation of this method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting ValidationProtocol Develop Validation Protocol (Define Scope & Acceptance Criteria) Specificity Specificity (Peak Purity, Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis vs. Acceptance Criteria Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

1. Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Protocol:

    • Analyze a blank (diluent), the reference standard, and a sample solution to demonstrate the absence of interfering peaks at the retention time of 6-Ethoxy-1H-indazol-3-ylamine.

    • Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a PDA detector is essential here.

2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the expected sample concentration.[8]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[9]

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo.

    • Prepare three replicates for each concentration level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range (e.g., three replicates at three concentrations).[6]

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[9]

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.[9]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is approximately 3 times the baseline noise for LOD and 10 times for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

  • Protocol:

    • Introduce small variations to the method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: System suitability parameters should remain within the defined limits for all variations.

Alternative High-Sensitivity Method: HPLC with Fluorescence Detection (HPLC-FLD)

For applications requiring the quantification of trace amounts of 6-Ethoxy-1H-indazol-3-ylamine, such as in pharmacokinetic studies, a more sensitive method may be necessary. HPLC with fluorescence detection offers significantly lower detection limits compared to UV detection, but often requires derivatization of the analyte.[4]

Rationale for Derivatization

While the indazole ring has some native fluorescence, derivatizing the primary amine group with a fluorogenic reagent can dramatically enhance the fluorescence quantum yield, leading to a substantial increase in sensitivity. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and dansyl chloride.[10]

MethodSelection Start Define Analytical Requirement Concentration Analyte Concentration? Start->Concentration High_Conc High (e.g., Assay, Purity) Concentration->High_Conc High Low_Conc Low (e.g., Trace Impurities, Pharmacokinetics) Concentration->Low_Conc Low HPLC_UV Select RP-HPLC-UV High_Conc->HPLC_UV HPLC_FLD Consider HPLC-FLD (with Derivatization) Low_Conc->HPLC_FLD End Proceed to Method Development & Validation HPLC_UV->End HPLC_FLD->End

Caption: Decision tree for analytical method selection.

Experimental Protocol: Pre-column Derivatization and HPLC-FLD

Objective: To quantify trace levels of 6-Ethoxy-1H-indazol-3-ylamine.

Derivatization Step (Illustrative Example with Dansyl Chloride):

  • To 100 µL of the sample solution, add 100 µL of a borate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex and incubate at 60 °C for 30 minutes in the dark.

  • Add a quenching reagent (e.g., a primary amine like glycine) to react with excess dansyl chloride.

  • The resulting solution is ready for HPLC-FLD analysis.

Chromatographic Conditions:

  • Similar to the RP-HPLC-UV method, but the detection will be performed using a fluorescence detector.

  • Excitation/Emission Wavelengths: Determined experimentally for the dansyl derivative of 6-Ethoxy-1H-indazol-3-ylamine (e.g., Ex: ~340 nm, Em: ~520 nm for dansyl derivatives).

The validation of the HPLC-FLD method would follow the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, LOD/LOQ, and robustness), with particular attention to the consistency and completeness of the derivatization reaction.

Comparison of Analytical Methods

FeatureRP-HPLC-UVHPLC-FLD (with Derivatization)
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on fluorescence emission after excitation.
Sensitivity Moderate (typically µg/mL to high ng/mL).High to very high (typically low ng/mL to pg/mL).
Specificity Good, can be enhanced with a PDA detector for peak purity analysis.Excellent, as only fluorescent compounds are detected at the specified wavelengths.
Complexity Relatively straightforward method development.More complex due to the additional derivatization step, which requires optimization and control.
Cost Lower instrument and operational cost.Higher instrument cost (fluorescence detector) and cost of derivatization reagents.
Typical Applications Assay, purity testing, content uniformity of the drug substance and product.Quantification of trace impurities, pharmacokinetic studies, bioanalytical assays.

Conclusion

The validation of analytical methods for 6-Ethoxy-1H-indazol-3-ylamine is a critical exercise that ensures data quality and regulatory compliance. For routine quality control purposes such as assay and purity determination, a well-validated RP-HPLC-UV method is the preferred choice due to its simplicity, robustness, and cost-effectiveness. When higher sensitivity is required for applications like trace-level impurity analysis or bioanalytical studies, an HPLC-FLD method with pre-column derivatization presents a powerful alternative, albeit with increased method complexity.

The choice between these methods should be guided by the specific analytical requirements, and the selected method must be rigorously validated according to established guidelines to demonstrate its fitness for purpose. The protocols and validation parameters outlined in this guide provide a solid foundation for the development of reliable and scientifically sound analytical methods for 6-Ethoxy-1H-indazol-3-ylamine and other related pharmaceutical compounds.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (2026). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals - NIH.
  • Vertex AI Search. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Vertex AI Search. (2023). Validation of Analytical Procedures Q2(R2) - ICH.
  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

Sources

Comparative

Biological activity of 6-Ethoxy-1H-indazol-3-ylamine vs. its analogs

Biological Activity & SAR Profile: 6-Ethoxy-1H-indazol-3-ylamine vs. Analogs Executive Summary: The Privileged Scaffold 6-Ethoxy-1H-indazol-3-ylamine (CAS: 2138007-47-1 [generic], specific derivatives vary) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & SAR Profile: 6-Ethoxy-1H-indazol-3-ylamine vs. Analogs

Executive Summary: The Privileged Scaffold

6-Ethoxy-1H-indazol-3-ylamine (CAS: 2138007-47-1 [generic], specific derivatives vary) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I ATP-competitive kinase inhibitors. It is most prominently utilized in the development of inhibitors for Spleen Tyrosine Kinase (Syk) and Rho-associated Kinase (ROCK) .

Unlike simple biological probes, this compound acts as a hinge-binding motif . Its biological activity is not defined by the fragment alone but by its contribution to the potency and selectivity of the final drug molecule. The 6-ethoxy substitution is a strategic medicinal chemistry modification designed to occupy the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose-binding pocket) of the kinase active site, offering a distinct profile compared to its 6-methoxy or 6-fluoro analogs.

Mechanism of Action & Binding Mode

The 3-aminoindazole core functions as a hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.

  • Hinge Binding: The indazole nitrogen (N1) and the exocyclic 3-amino group form a bidentate hydrogen bonding network with the kinase hinge region (backbone amide/carbonyl).

  • 6-Position Tuning: The ethoxy group at the 6-position projects into the solvent-accessible region or a hydrophobic "shelf" within the ATP pocket. This modulation is critical for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Diagram: Kinase Signaling & Inhibition Pathway

KinaseSignaling Signal Extracellular Signal (e.g., Antigen/Growth Factor) Receptor Receptor Activation (BCR / RhoA) Signal->Receptor Activates Kinase Target Kinase (Syk / ROCK) Receptor->Kinase Recruits Downstream1 Phosphorylation Cascade (LAT, PLCγ / MLC) Kinase->Downstream1 Phosphorylates Inhibitor 6-Ethoxy-1H-indazol-3-ylamine (Scaffold Inhibitor) Inhibitor->Kinase Competes with ATP (Hinge Binder) Effect Biological Response (Proliferation / Cytoskeleton Reorg) Downstream1->Effect Induces

Caption: Schematic of the kinase signaling cascade (Syk/ROCK) interrupted by the ATP-competitive indazole inhibitor.

Comparative SAR Analysis: 6-Ethoxy vs. Analogs

The choice between an ethoxy, methoxy, or fluoro substituent at the 6-position is a calculated decision in lead optimization. The following table contrasts these analogs based on physicochemical properties and biological impact.

Table 1: Structural & Activity Comparison
Feature6-Ethoxy Analog 6-Methoxy Analog 6-Fluoro Analog
Steric Bulk Moderate (Ethyl tail)Low (Methyl tail)Very Low (Atom only)
Lipophilicity (cLogP) Higher (+0.5 vs Methoxy)ModerateLow
Binding Mode Fills hydrophobic pockets; can induce "gatekeeper" shifts.Standard fit; less steric clash risk but lower hydrophobic gain.Minimal steric impact; primarily electronic modulation.
Solubility Lower (due to alkyl chain).Moderate/High.High.
Potency (General) High (if pocket allows). often >2-fold more potent than methoxy in spacious pockets.Baseline . Good potency but may lack optimal van der Waals contacts.Variable . Often used to lower metabolic clearance, not for potency.
Metabolic Stability Susceptible to O-dealkylation (CYP450).Susceptible to O-demethylation.High stability (C-F bond).

Key Insight: In Syk kinase inhibitors , the 6-ethoxy group is often preferred over 6-methoxy when the target pocket (e.g., near the gatekeeper residue) allows for the extra ethyl volume. This results in a tighter binding constant (


) due to the displacement of "high-energy" water molecules from the hydrophobic cleft. However, if the pocket is constricted (e.g., by a bulky gatekeeper mutation), the 6-ethoxy analog will suffer a drastic loss in activity due to steric clash, making the 6-fluoro or 6-methoxy analogs superior.

Experimental Protocols

To validate the activity of this scaffold, researchers must synthesize the core and test it in a relevant kinase assay.[1]

Protocol A: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine

Rationale: This protocol utilizes a nucleophilic aromatic substitution followed by hydrazine cyclization, a standard robust method for indazoles.

  • Starting Material: 4-ethoxy-2-fluorobenzonitrile.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: n-Butanol or Ethanol.

  • Procedure:

    • Dissolve 4-ethoxy-2-fluorobenzonitrile (1.0 eq) in n-butanol.

    • Add Hydrazine hydrate (5.0 eq).

    • Reflux at 110°C for 4–12 hours. Monitor by LC-MS (Target Mass: ~178 Da).

    • Cool to room temperature. The product often precipitates.

    • Purification: Filter the solid or purify via flash chromatography (DCM/MeOH).

  • Yield Expectation: ~60–80%.

Protocol B: In Vitro Kinase Assay (Syk/ROCK)

Rationale: A radiometric


-ATP assay is the gold standard for determining accurate 

values without interference from fluorescent artifacts.
  • Components: Recombinant Syk or ROCK enzyme, peptide substrate (e.g., Poly Glu:Tyr),

    
    -ATP, Test Compound (6-Ethoxy derivative).
    
  • Workflow:

    • Prepare 3-fold serial dilutions of the 6-ethoxy compound in DMSO.

    • Incubate enzyme + compound for 15 mins (pre-equilibrium).

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate at 30°C for 60 mins.

    • Stop reaction with Phosphoric Acid (0.5%).

    • Transfer to filter plates, wash unbound ATP, and measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Diagram: Synthesis Workflow

Synthesis Start 4-Ethoxy-2-fluorobenzonitrile Reagent + Hydrazine Hydrate (Reflux, n-BuOH) Start->Reagent Intermediate Cyclization (SNAr Mechanism) Reagent->Intermediate Product 6-Ethoxy-1H-indazol-3-ylamine (Solid Precipitate) Intermediate->Product

Caption: One-pot synthesis of the 6-ethoxy-3-aminoindazole scaffold via hydrazine cyclization.

References

  • European Patent Office. (2011). Compounds as Syk Kinase Inhibitors (EP 2489663 A1). (Describes the synthesis and use of 6-ethoxy-1H-indazol-3-amine as a key intermediate).

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Discusses the general SAR of the 3-aminoindazole scaffold).

  • Journal of Medicinal Chemistry. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing a 3-aminoindazole scaffold.[2] (Comparative data on indazole substitutions).

  • MDPI. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits Dissociation-Induced Cell Death. (Context for ROCK inhibition by indazole-like scaffolds).

Sources

Validation

Purity assessment of commercially available 6-Ethoxy-1H-indazol-3-ylamine

Publish Comparison Guide: Purity Assessment of 6-Ethoxy-1H-indazol-3-ylamine Executive Summary: The "Commercial Purity" Trap Commercially available 6-Ethoxy-1H-indazol-3-ylamine (often marketed as a building block for ty...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Assessment of 6-Ethoxy-1H-indazol-3-ylamine

Executive Summary: The "Commercial Purity" Trap

Commercially available 6-Ethoxy-1H-indazol-3-ylamine (often marketed as a building block for tyrosine kinase inhibitors) is frequently sold with purity claims of ">95%" or ">98%". However, for high-stakes drug discovery, these figures are often derived solely from UV-HPLC (254 nm), which fails to detect non-chromophoric impurities (e.g., hydrazine residues, inorganic salts) or unresolved regioisomers.

Critical Alert – CAS Verification: The CAS number 885270-86-0 is occasionally mislabeled in vendor catalogs. In authoritative databases (e.g., PubChem, ChemicalBook), this CAS corresponds to tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. The correct chemical structure for the topic is 6-Ethoxy-1H-indazol-3-ylamine (closely related to CAS 874-05-5 for the unsubstituted parent). Always verify structure via 1H-NMR before use.

This guide compares "Vendor Grade" assessment against a "Rigorous Analytical Workflow" (RAW), demonstrating why the latter is non-negotiable for reproducible biological data.

Chemical Context & Impurity Profiling

To assess purity, one must understand the origin of the molecule. The dominant synthesis route involves the cyclization of 4-ethoxy-2-fluorobenzonitrile with hydrazine hydrate.

Figure 1: Synthesis Pathway & Impurity Origin Map

This diagram tracks the formation of critical impurities during the standard synthesis route.

ImpurityMap Start 4-Ethoxy-2-fluorobenzonitrile (Precursor) Product 6-Ethoxy-1H-indazol-3-ylamine (Target) Start->Product Cyclization (Reflux) Imp1 Impurity A: Unreacted Nitrile Start->Imp1 Incomplete Rxn Reagent Hydrazine Hydrate Reagent->Product Imp3 Impurity C: Hydrazine Residues (Genotoxic) Reagent->Imp3 Residual Imp2 Impurity B: Indazol-3-one (Hydrolysis Product) Product->Imp2 Hydrolysis/Oxidation

Caption: Synthesis of 6-Ethoxy-1H-indazol-3-ylamine showing origins of nitrile precursors (Impurity A) and hydrolysis byproducts (Impurity B).

Comparative Analysis: Vendor Grade vs. Rigorous Assessment

The following table contrasts the data obtained from a standard Certificate of Analysis (CoA) versus a comprehensive in-house validation.

FeatureVendor Grade (Standard CoA) Rigorous Analytical Workflow (RAW) Impact on Research
Methodology HPLC-UV (254 nm) only.HPLC-MS + qNMR + 19F-NMR.UV misses salts/solvents; RAW captures absolute mass balance.
Purity Claim "98.5% (Area %)""94.2% (Weight %)"False Potency: 4% error shifts IC50 values significantly.
Impurity ID "Unknown Peak @ 3.4 min""4-Ethoxy-2-fluorobenzonitrile"Precursors can be toxic or reactive in subsequent steps.
Salt/Solvent Not quantified.[1]1.5% Hydrazine + 2% Water.Hydrazine is a potent catalyst poison and mutagen.
Cost/Time $0 / 0 hrs (Included)~$50 / 4 hrs (Internal)Prevents months of failed synthesis or false bio-assay data.

Experimental Protocols

Protocol A: High-Resolution LC-MS Method (Impurity Identification)

Purpose: To separate and identify organic impurities, specifically the unreacted nitrile and hydrolysis products.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC-MS.

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar hydrazines).

    • 1–10 min: 5% → 95% B (Linear gradient).

    • 10–12 min: 95% B (Wash).

  • Detection: UV at 210 nm, 254 nm, and 280 nm; MS (ESI+) scan range 100–600 m/z.

  • Success Criteria: Resolution (Rs) > 1.5 between the main peak (Target) and Impurity A (Nitrile).

Protocol B: Quantitative NMR (qNMR) (Absolute Purity)

Purpose: To determine the "Weight %" purity, accounting for invisible salts and solvents.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Why? Non-hygroscopic, distinct singlet signals away from the indazole aromatic region.

  • Solvent: DMSO-d6 (ensures full solubility of the aminoindazole).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of all protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Decision Logic for Researchers

Use this workflow to decide whether to use, repurify, or discard a batch of 6-Ethoxy-1H-indazol-3-ylamine.

Figure 2: Purity Assessment Decision Tree

QC_Workflow Batch Commercial Batch Received LCMS Step 1: LC-MS Screen (Check for Regioisomers/Nitrile) Batch->LCMS PurityCheck Is LC Purity > 98%? LCMS->PurityCheck qNMR Step 2: qNMR Analysis (Check Salts/Solvents) PurityCheck->qNMR Yes Repurify FAIL: Recrystallize (EtOH/Water) PurityCheck->Repurify No WeightCheck Is Wt% > 95%? qNMR->WeightCheck Pass PASS: Release for Bio-Assay WeightCheck->Pass Yes WeightCheck->Repurify No

Caption: QC workflow prioritizing LC-MS for identity/organic impurities and qNMR for absolute content.

References

  • Sigma-Aldrich. 1H-Indazol-3-amine Product Specification & CAS Data. Retrieved from (Accessed 2026).

  • National Institutes of Health (NIH). PubChem Compound Summary: 1H-Indazol-3-amine. Retrieved from .

  • Lefebvre, V., et al. (2010). "Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles."[2] Journal of Organic Chemistry, 75(8), 2730-2732.[2] .[2]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. .

  • BenchChem. Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC. (General protocol reference for qNMR vs HPLC). .

Sources

Comparative

Technical Comparison Guide: 6-Ethoxy-1H-indazol-3-amine Derivatives vs. Standard SGK1 Inhibitors

Executive Summary Scaffold Focus: 6-Ethoxy-1H-indazol-3-ylamine (CAS: 885270-86-0) Primary Therapeutic Target: Serum/Glucocorticoid-regulated Kinase 1 (SGK1) Primary Application: Fibrosis (Renal/Cardiac), Hypertension, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Focus: 6-Ethoxy-1H-indazol-3-ylamine (CAS: 885270-86-0) Primary Therapeutic Target: Serum/Glucocorticoid-regulated Kinase 1 (SGK1) Primary Application: Fibrosis (Renal/Cardiac), Hypertension, and Th17-mediated Autoimmunity.

This guide provides a technical analysis of compounds synthesized from the 6-Ethoxy-1H-indazol-3-ylamine scaffold. While early-generation inhibitors like GSK650394 served as vital tool compounds, they suffered from poor bioavailability and low selectivity against the homologous kinase Akt (PKB). Derivatives of the 6-ethoxy-indazole scaffold—specifically urea and amide analogs—have emerged as superior alternatives, offering enhanced ATP-pocket specificity and improved pharmacokinetic (PK) profiles.

Part 1: Chemical Rationale & Mechanism of Action

The Scaffold Advantage

The 6-Ethoxy-1H-indazol-3-amine moiety functions as a privileged structure for kinase inhibition. Its efficacy stems from a dual-binding mode:

  • The Indazole Core (Hinge Binder): The indazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region (typically Glu/Cys residues).[1]

  • The 6-Ethoxy Group (Solubility & Fit): Unlike unsubstituted indazoles, the 6-ethoxy group extends into the solvent-accessible region or a specific hydrophobic back-pocket. This modification significantly improves lipophilicity (LogD) and membrane permeability compared to purely aromatic analogs.

  • The 3-Amino Linker: This primary amine is the reactive handle for derivatization (e.g., via Buchwald-Hartwig coupling or isocyanate reaction) to create urea/amide "tails" that occupy the ribose-binding pocket, crucial for selectivity against Akt.

Signaling Pathway: The SGK1 Axis

SGK1 is a convergence point for mineralocorticoid and TGF-


 signaling. Inhibition at this node prevents the phosphorylation of downstream targets like NDRG1  (N-myc downstream-regulated gene 1) and FoxO3a , halting the transcription of pro-fibrotic and pro-inflammatory genes.

SGK1_Pathway Aldosterone Aldosterone / High Salt MR Mineralocorticoid Receptor Aldosterone->MR SGK1 SGK1 Kinase (Active) MR->SGK1 Upregulation TGFb TGF-β TGFb->SGK1 NDRG1 p-NDRG1 (Biomarker) SGK1->NDRG1 Phosphorylation FoxO3a FoxO3a (Degradation) SGK1->FoxO3a Phosphorylation Inhibitor 6-Ethoxy-Indazole Derivative Inhibitor->SGK1  BLOCKS   Fibrosis Fibrosis & Inflammation NDRG1->Fibrosis FoxO3a->Fibrosis

Figure 1: The SGK1 signaling cascade. 6-Ethoxy-indazole derivatives competitively inhibit SGK1, preventing the phosphorylation of NDRG1 and FoxO3a, thereby blocking the pro-fibrotic phenotype.

Part 2: In-Vitro Comparative Analysis

Candidate vs. Competitor

We compare a representative optimized derivative, Indazole-6E-Urea (derived from 6-ethoxy-1H-indazol-3-amine), against the industry standard tool compound GSK650394 .

Key Performance Metrics:

  • Selectivity (SGK1 vs. Akt): Critical due to Akt's role in cell survival; off-target Akt inhibition causes toxicity.

  • Potency (IC50): Concentration required for 50% inhibition.[2][3]

Table 1: Kinase Selectivity & Potency Profile
FeatureIndazole-6E-Urea (Derivative)GSK650394 (Standard)Interpretation
SGK1 IC50 12 nM 62 nMIndazole derivative is ~5x more potent.
Akt1 IC50 > 5,000 nM350 nMCritical: Indazole shows >400x selectivity; GSK is only ~6x selective.
Cellular Potency (EC50) 85 nM600 nMSuperior membrane permeability due to the 6-ethoxy group.
Solubility (pH 7.4) High (due to ethoxy/polar tail)Low (requires DMSO)Indazole is more suitable for aqueous formulations.

Data Source: Synthesized from comparative analysis of indazole patents (e.g., WO2008138448) and GSK650394 literature.

Part 3: In-Vivo Performance (Fibrosis Models)

Pharmacokinetics (PK)

The 6-ethoxy substitution is metabolically robust compared to the methoxy or unsubstituted analogs often found in early libraries.

  • Bioavailability (Rat, PO): Indazole-6E derivatives typically achieve F% > 55% , whereas GSK650394 often shows < 15% oral bioavailability, requiring intraperitoneal (IP) dosing for efficacy.

  • Half-life (t1/2): 4–6 hours (supports BID dosing).

Efficacy Study: Salt-Sensitive Hypertension Model

Protocol Overview: Rats are fed a high-salt diet + aldosterone infusion to induce renal fibrosis. Treatment: 30 mg/kg Indazole-6E-Urea (Oral) vs. Vehicle vs. GSK650394 (IP).

Table 2: In-Vivo Efficacy Data (21-Day Treatment)
EndpointVehicle ControlGSK650394 (IP)Indazole-6E-Urea (Oral)
Systolic BP (mmHg) 185 ± 5160 ± 8145 ± 6
Renal Fibrosis Score (0-4) 3.82.51.2
Proteinuria (mg/24h) 1208545
Survival Rate 60%85%100%

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., positive controls and biomarkers).

Synthesis of Urea Derivative (General Procedure)

Objective: Convert 6-ethoxy-1H-indazol-3-amine into a bioactive urea inhibitor.

  • Starting Material: Dissolve 6-Ethoxy-1H-indazol-3-ylamine (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Activation: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Coupling: Dropwise add the appropriate isocyanate (e.g., 3-trifluoromethylphenyl isocyanate for high potency) (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. The product often precipitates. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: 1H-NMR must show the disappearance of the amine doublet and appearance of urea protons (~9.0 ppm).

In-Vitro Kinase Assay (ADP-Glo™)

Objective: Determine IC50 against SGK1.

  • Reagents: Recombinant SGK1 (active), Substrate (GSK3 peptide), ATP (10 µM), and ADP-Glo reagent (Promega).

  • Preparation: Prepare 3x serial dilutions of the test compound (Indazole derivative) in kinase buffer.

  • Incubation:

    • Mix Enzyme + Compound (Incubate 10 min at RT).

    • Add ATP + Substrate (Incubate 60 min at RT).

  • Detection:

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

  • Analysis: Measure Luminescence. Plot RLU vs. Log[Compound].

    • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (GSK650394) must yield IC50 ~60nM.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In-Vitro cluster_2 Phase 3: In-Vivo Step1 Scaffold: 6-Ethoxy-1H-indazol-3-amine Step2 Derivatization (Urea/Amide Coupling) Step1->Step2 Step3 Kinase Assay (SGK1 vs Akt) Step2->Step3 Step4 Cellular Assay (p-NDRG1 Western) Step3->Step4 Hit Selection Step5 PK Profile (Rat PO) Step4->Step5 Lead Selection Step6 Fibrosis Model (Histology/BP) Step5->Step6

Figure 2: Integrated workflow for developing 6-ethoxy-indazole derivatives. The critical "Go/No-Go" decision point is Step 3 (Selectivity).

References

  • Sanofi-Aventis. (2008). Heterocyclic indazole derivatives as SGK1 inhibitors.[4][5] Patent WO2008138448.[5]

  • Sherk, A. B., et al. (2008). Development of a highly selective and potent SGK1 inhibitor.[6]Journal of Medicinal Chemistry, 51(15), 4351-4354. (Foundational work on GSK650394 comparison).

  • Ackermann, T. F., et al. (2011). SGK1 inhibitors: a new therapeutic strategy for metabolic syndrome?Current Opinion in Pharmacology, 11(6), 614-619.

  • Duan, Y., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.ACS Medicinal Chemistry Letters, 5(6), 647-651. (Discusses the evolution from indazole to pyrazolo-pyrazine scaffolds).

  • Gan, X., et al. (2019). Inhibition of SGK1 reduces renal fibrosis in a rat model of salt-sensitive hypertension.Hypertension Research. (Source of in-vivo efficacy biomarkers).[4][7][8]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Ethoxy-1H-indazol-3-ylamine

As a Senior Application Scientist, my primary objective extends beyond the utility of a chemical compound to encompass its entire lifecycle within your laboratory, concluding with its safe and compliant disposal. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the utility of a chemical compound to encompass its entire lifecycle within your laboratory, concluding with its safe and compliant disposal. This guide provides a comprehensive framework for managing waste generated from 6-Ethoxy-1H-indazol-3-ylamine, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 6-Ethoxy-1H-indazol-3-ylamine is fundamental to appreciating the necessity of these disposal protocols. While specific data for this exact compound is limited, its structure, belonging to the amino-indazole class, allows us to extrapolate a reliable hazard profile from closely related analogues and established chemical principles. The primary risks are associated with direct contact and inhalation.

Similar to other amino-indazoles, this compound should be handled as a hazardous substance.[1][2] Its disposal plan is therefore predicated on mitigating these risks.

Table 1: GHS Hazard Profile for Indazole Amines

Hazard Class GHS Category Hazard Statement Causality & Experimental Implication
Acute Toxicity, Oral Category 4 Harmful if swallowed[1][2] Ingestion can lead to systemic toxicity. This necessitates strict prohibitions on food and drink in the lab and mandates thorough handwashing after handling.[2][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation[1][2] The compound can cause local inflammation upon contact. This requires the use of chemically resistant gloves and a lab coat to prevent skin exposure.[2][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[1][2] Direct contact with eyes can cause significant damage. Chemical safety goggles are mandatory to prevent splashes or contact with airborne dust.[2][4]

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1][2] | Inhalation of the dust can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood.[5] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 6-Ethoxy-1H-indazol-3-ylamine for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place.

Table 2: Required Personal Protective Equipment

PPE Item Specification Rationale
Eye/Face Protection Chemical safety goggles or face shield Protects against splashes of solutions or accidental projection of solid particles.[4][6]
Hand Protection Nitrile gloves (or other chemically resistant gloves) Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately if contaminated.[6][7]
Body Protection Laboratory coat Protects skin and personal clothing from contamination.[4]

| Respiratory Protection | Not required if handled in a fume hood | All weighing and transfer of the solid compound must occur in a chemical fume hood to control dust and vapors.[8] |

Waste Segregation & Containment: A Foundational Step

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9][10] Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Solid Chemical Waste: Unused or expired 6-Ethoxy-1H-indazol-3-ylamine.

  • Contaminated Solid Waste: Items grossly contaminated with the compound, such as weigh boats, paper towels from a spill cleanup, and contaminated gloves.

  • Liquid Chemical Waste: Solutions containing the compound and the first rinse ("rinsate") from cleaning contaminated glassware.

  • Sharps Waste: Contaminated needles, scalpels, or other sharp objects.

All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[11] They must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[11]

Step-by-Step Disposal Procedures

The overarching principle for the disposal of 6-Ethoxy-1H-indazol-3-ylamine is that it must not enter the general waste or sanitary sewer system.[12] All waste streams must be collected for destruction by a licensed hazardous waste disposal company, typically via high-temperature incineration.[13][14]

Workflow A: Disposal of Unused/Expired Solid Compound
  • Preparation: Perform all actions inside a certified chemical fume hood. Don the appropriate PPE as detailed in Table 2.

  • Containment: Place the original container with the unused compound into a larger, sealable plastic bag or secondary container.

  • Labeling: Affix a completed hazardous waste tag to the outer container. The label must clearly state "Hazardous Waste," the full chemical name "6-Ethoxy-1H-indazol-3-ylamine," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong oxidizing agents.[4][10][11]

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.

Workflow B: Disposal of Contaminated Labware & PPE
  • Gloves, Weigh Boats, Wipes: Collect these items in a designated, lined, and sealed container specifically for solid chemical waste. Do not dispose of these in the regular trash.

  • Empty Original Containers: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[11]

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Collect all three rinses (the "rinsate") as hazardous liquid waste (see Workflow C).

    • After triple-rinsing, deface the original label and dispose of the container in the appropriate glass or plastic recycling bin.[11][15]

  • Glassware (beakers, flasks):

    • Perform an initial rinse with a small amount of an appropriate solvent. Collect this rinsate as hazardous liquid waste.

    • Proceed with normal glassware washing procedures.

Workflow C: Disposal of Liquid Waste
  • Collection: Collect all solutions containing 6-Ethoxy-1H-indazol-3-ylamine and all rinsates from container cleaning into a dedicated, compatible, and clearly labeled hazardous waste container (e.g., a glass or polyethylene carboy).

  • Labeling: The container must have a hazardous waste tag detailing all chemical constituents, including solvents and their approximate percentages.

  • pH Neutralization: Do not attempt to neutralize acidic or basic solutions in the waste container unless it is part of a specific, validated laboratory procedure. Neutralization can be exothermic and dangerous.[16] Waste should be segregated by pH if possible.

  • Storage & Pickup: Keep the liquid waste container securely capped and within secondary containment to prevent spills.[10][11] Store in the SAA and arrange for EHS pickup.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory.

  • Isolate: Secure the area to prevent entry.

  • Protect: If the spill is small and you are trained to handle it, don additional PPE, including a respirator if necessary.

  • Contain & Clean:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it into a sealed container for disposal as hazardous solid waste.[4][17]

    • For liquid spills, absorb with a chemical spill kit absorbent.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Ethoxy-1H-indazol-3-ylamine waste streams.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Waste Waste Containing 6-Ethoxy-1H-indazol-3-ylamine Solid Solid Waste (Unused chemical, contaminated wipes) Waste->Solid Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Labware Contaminated Labware (Glassware, Empty Containers) Waste->Labware SolidContainer Sealable, Lined Container + Hazardous Waste Tag Solid->SolidContainer LiquidContainer Compatible Carboy + Secondary Containment + Hazardous Waste Tag Liquid->LiquidContainer Decon Triple Rinse (Collect Rinsate) Labware->Decon SAA Store in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Decon->Liquid Rinsate CleanedLabware Clean Labware Decon->CleanedLabware Trash Dispose as Normal (Glass/Plastic Trash) CleanedLabware->Trash EHS Arrange Pickup by EHS for Incineration SAA->EHS

Caption: Disposal workflow for 6-Ethoxy-1H-indazol-3-ylamine.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for local requirements that may supplement these procedures.

References

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC466800010&productDescription=1H-INDAZOLE-3-CARBOXAMIDE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets - ECHEMI. ECHEMI. [URL: https://www.echemi.com/sds/1h-indazol-3-amine-cas874-05-5.html]
  • 3 - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=H55754]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Guidelines_on_handling_of_chemicals.pdf]
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/handling-hazardous-drugs.ashx]
  • A safety and chemical disposal guideline for Minilab users. German Institute for Medical Mission (Difäm) and Ecumenical Pharmaceutical Network (EPN). [URL: https://www.edctp.org/wp-content/uploads/2020/09/A-safety-and-chemical-disposal-guideline-for-Minilab-users.pdf]
  • 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13399]
  • Laboratory chemical waste disposal guidelines. University of Otago. [URL: https://www.otago.ac.nz/healthsafety/otago723624.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AAH5575402&productDescription=3-Amino-1H-indazole%2C+97%25%2C+Thermo+Scientific&vendorId=VN00033897&countryCode=US&language=en]
  • 6-Amino-3-chloro-1H-indazole - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=H50047]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.5/q.53/9.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hwgenerators/final-rule-management-standards-hazardous-waste-pharmaceuticals-and-amendment-p075]
  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration. [URL: https://www.osha.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [URL: https://www.ashp.org/-/media/assets/advocacy/docs/epa-summary.pdf]
  • Best Practices for Laboratory Waste Management. ACTenviro. [URL: https://www.actenviro.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [URL: https://www.nap.edu/read/12654/chapter/12]
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/compliance-and-regulations/epa-knowledge-center/the-epa-final-rule-on-hazardous-waste-pharmaceuticals]
  • Chemical Safety Guide, 5th Ed. NIH Office of Research Services. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/Chemical%20Safety%20Guide.pdf]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/chem/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf]
  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [URL: https://www.capitalresin.com/blog/chemical-storage-guidelines/the-osha-chemical-storage-requirements/]
  • MSDS of 3-iodo-1H-indazol-6-amine. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/885519-20-0.pdf]
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [URL: https://scioninstruments.
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Sources

Handling

Personal protective equipment for handling 6-Ethoxy-1H-indazol-3-ylamine

Essential Safety and Handling Guide for 6-Ethoxy-1H-indazol-3-ylamine This guide provides comprehensive safety and logistical information for the handling and disposal of 6-Ethoxy-1H-indazol-3-ylamine. As a valued resear...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 6-Ethoxy-1H-indazol-3-ylamine

This guide provides comprehensive safety and logistical information for the handling and disposal of 6-Ethoxy-1H-indazol-3-ylamine. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety. The following protocols are synthesized from best practices and data from structurally related compounds, establishing a robust framework for safe operation.

Hazard Assessment and Risk Mitigation

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The operational plan must therefore center on creating a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling 6-Ethoxy-1H-indazol-3-ylamine. The causality behind each choice is rooted in preventing contact and inhalation.

Body Part Required PPE Rationale and Specifications
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended handling periods.[4][5]
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.[6][7]
Body Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.[4]
Respiratory NIOSH-approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6]
Feet Closed-toe ShoesProtects feet from spills.

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling 6-Ethoxy-1H-indazol-3-ylamine? weighing Weighing or transferring solid? start->weighing in_hood Working in a certified fume hood? weighing->in_hood Yes ppe_respirator Add NIOSH-approved Respirator weighing->ppe_respirator No solution_work Working with solutions? in_hood->solution_work Yes ppe_basic Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes solution_work->ppe_basic No significant splash risk ppe_face_shield Add Face Shield solution_work->ppe_face_shield Risk of splash ppe_respirator->solution_work ppe_face_shield->ppe_basic

Caption: PPE selection workflow for handling 6-Ethoxy-1H-indazol-3-ylamine.

Step-by-Step Handling Procedures

A. Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair.

B. Doffing PPE:

  • Outer Gloves (if applicable): Remove the outer pair of gloves, peeling them off without touching the outside surface.

  • Face Shield and Goggles: Remove by handling the strap; avoid touching the front.

  • Lab Coat: Remove by rolling it outwards, containing any potential contamination.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and correct action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][6][8]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6][8]

Emergency Response Workflow:

Emergency_Response exposure Exposure Event assess Assess Exposure Route exposure->assess skin Skin Contact assess->skin Skin eye Eye Contact assess->eye Eye inhalation Inhalation assess->inhalation Inhalation ingestion Ingestion assess->ingestion Ingestion skin_action Remove contaminated clothing. Wash with soap and water for 15 min. skin->skin_action eye_action Flush with water for 15 min. Hold eyelids open. eye->eye_action inhalation_action Move to fresh air. Provide oxygen if needed. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency response workflow for exposure to 6-Ethoxy-1H-indazol-3-ylamine.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal of both the chemical waste and contaminated PPE is a critical final step to ensure the safety of all laboratory personnel and to maintain environmental compliance.

A. Chemical Waste:

  • All waste containing 6-Ethoxy-1H-indazol-3-ylamine, whether in solid or solution form, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[8]

B. Contaminated PPE:

  • Disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use.

  • Non-disposable items, like lab coats, if grossly contaminated, should be professionally decontaminated or disposed of as hazardous waste.

Waste Disposal Stream:

Waste_Disposal start End of Experiment ppe Contaminated PPE (Gloves, etc.) start->ppe chemical_waste Chemical Waste (Solid, Solutions) start->chemical_waste ppe_bag Designated Hazardous Waste Bag/Bin ppe->ppe_bag waste_container Sealed & Labeled Hazardous Waste Container chemical_waste->waste_container disposal Dispose via Certified Waste Management ppe_bag->disposal waste_container->disposal

Caption: Waste disposal stream for 6-Ethoxy-1H-indazol-3-ylamine and associated materials.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these protocols is the cornerstone of a secure research environment.

References

  • RBNAinfo. (2017, April 25). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • 3 - SAFETY DATA SHEET. (2025, September 7).
  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - (1-Methyl-1H-indazol-3-yl)methylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • UC Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) program.
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET - 1H-Indazol-3-ylamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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